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  • Product: 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1349718-35-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the initial formation of the pyrazole core via a Knorr-type cyclocondensation reaction to yield the ethyl ester precursor, followed by a robust hydrolysis to the final carboxylic acid. This document offers detailed experimental protocols, mechanistic insights, and justifications for procedural choices, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific structural motif of a 1-substituted pyrazole-4-carboxylic acid is a key pharmacophore in numerous drug candidates and approved pharmaceuticals. The cyclobutyl group at the N1 position can impart favorable pharmacokinetic properties, such as improved metabolic stability and lipophilicity, making the target molecule, 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, a valuable building block for the synthesis of novel therapeutic agents.

This guide will delineate a scientifically sound and reproducible pathway for the synthesis of this important molecule, starting from readily available commercial reagents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carboxylic acid functional group, leading back to the corresponding ethyl ester. This ester can then be traced back to two primary building blocks: cyclobutylhydrazine and a suitable three-carbon electrophile that will establish the pyrazole ring with the desired 4-carboxylate functionality. Diethyl 2-(ethoxymethylene)malonate is an ideal candidate for this role.

The overall synthetic strategy is therefore a two-step process:

  • Step 1: Knorr Pyrazole Synthesis - Cyclocondensation of cyclobutylhydrazine with diethyl 2-(ethoxymethylene)malonate to form ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate.

  • Step 2: Saponification - Hydrolysis of the ethyl ester to the final 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.

This approach is advantageous due to the high yields typically associated with the Knorr pyrazole synthesis and the straightforward nature of ester hydrolysis.

Detailed Synthesis Pathway

Step 1: Synthesis of Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is achieved through the well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3][4] In this specific synthesis, cyclobutylhydrazine reacts with diethyl 2-(ethoxymethylene)malonate. The ethoxymethylene group acts as a masked aldehyde, which, along with the adjacent ester group, provides the necessary electrophilic centers for the cyclization reaction.

The proposed mechanism for this reaction is a nucleophilic attack of the hydrazine on the enol ether, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis Cyclobutylhydrazine Cyclobutylhydrazine Intermediate1 Addition Intermediate Cyclobutylhydrazine->Intermediate1 Nucleophilic Attack DEM Diethyl 2-(ethoxymethylene)malonate DEM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product_Ester Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate Intermediate2->Product_Ester - EtOH, - H2O Aromatization

Knorr Pyrazole Synthesis Workflow

Experimental Protocol:

  • To a solution of cyclobutylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a mild base like sodium acetate or triethylamine (1.1 eq) to liberate the free hydrazine.

  • To this mixture, add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate.

Justification of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for Knorr pyrazole synthesis as it readily dissolves the reactants and facilitates the reaction at reflux temperature.[5]

  • Base: A mild base is required to neutralize the hydrochloride salt of the hydrazine without promoting significant side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying the ester product from any unreacted starting materials or byproducts.

Quantitative Data Summary:

ReactantMolar RatioPurity
Cyclobutylhydrazine Hydrochloride1.0>98%
Diethyl 2-(ethoxymethylene)malonate1.05>98%
Triethylamine1.1>99%
Product Yield Purity
Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate~85-95%>98%
Step 2: Hydrolysis of Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate

The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions, followed by acidification.

Hydrolysis Product_Ester Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate Carboxylate_Salt Carboxylate Salt Product_Ester->Carboxylate_Salt Saponification Base Base (e.g., NaOH, LiOH) Base->Carboxylate_Salt Final_Product 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid Carboxylate_Salt->Final_Product Acidification Acid Acid (e.g., HCl) Acid->Final_Product

Ester Hydrolysis Workflow

Experimental Protocol:

  • Dissolve ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a mineral acid, such as hydrochloric acid.

  • The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.

Justification of Experimental Choices:

  • Solvent System: A mixture of THF and water is used to ensure the solubility of both the organic ester and the inorganic base.

  • Base: Sodium hydroxide or lithium hydroxide are commonly used for ester saponification due to their high reactivity and ready availability.[6] An excess is used to drive the reaction to completion.

  • Acidification: A strong mineral acid is used to protonate the carboxylate salt and precipitate the final carboxylic acid product. Cooling the solution during acidification maximizes the yield of the precipitated product.

Quantitative Data Summary:

ReactantMolar RatioPurity
Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate1.0>98%
Sodium Hydroxide2.5>98%
Product Yield Purity
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid>95%>99%

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid. The two-step sequence, commencing with a Knorr pyrazole synthesis followed by ester hydrolysis, utilizes readily available starting materials and employs well-understood, high-yielding reactions. This approach is scalable and provides the target molecule in high purity, making it suitable for applications in drug discovery and development. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (WO2012025469A1).
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2014). RSC Publishing. [Link]

  • Pyrazole carboxanilide fungicides and use. (US5223526A).
  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PMC - NIH. [Link]

  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. (2017). Quora. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • United States Patent. (2009). Googleapis.com. [Link]

  • Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. (n.d.). Request PDF. [Link]

  • Process for the Preparation of Pyrazole Derivatives. (US20160244412A1).
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • General Comments on the Esterification of Carboxylic Acids. (n.d.). [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (n.d.). ResearchGate. [Link]

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Exploratory

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity Screening of Pyrazole Carboxylic Acids Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity Screening of Pyrazole Carboxylic Acids

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid scaffold offers a unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic versatility. These characteristics make it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[1][2] Pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant effects.[2][3][4][5][6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a technical overview of the core screening methodologies used to identify and characterize the biological activities of novel pyrazole carboxylic acid derivatives. We will move beyond simple procedural lists to explore the causality behind experimental design, the establishment of self-validating protocols, and the logical progression from primary screening to more complex, mechanistic studies.

A Note on Synthesis: The Genesis of Diversity

While this guide focuses on biological screening, a foundational understanding of synthesis is crucial. The diverse biological activities of these compounds are intrinsically linked to the substituents decorating the pyrazole core. The most common and robust method for creating the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][7] This approach allows for significant variation at multiple positions on the ring, enabling the creation of large libraries of analogues for screening.

G cluster_synthesis General Synthesis Workflow A 1,3-Dicarbonyl Compound C Cyclocondensation Reaction A->C B Hydrazine Derivative B->C D Pyrazole Core (Pyrazoline intermediate may form) C->D Ring Formation E Optional Oxidation/ Further Modification D->E F Final Pyrazole Carboxylic Acid Derivative E->F Functionalization

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Part 1: Anticancer Activity Screening Cascade

The search for novel anticancer agents is a primary focus for pyrazole chemistry. Many derivatives have been found to exert potent cytotoxic effects against various cancer cell lines, often by inhibiting protein kinases, disrupting the cell cycle, or inducing programmed cell death (apoptosis).[8][9][10] A tiered screening approach is essential to efficiently identify promising candidates.

Workflow for Anticancer Screening

Caption: A tiered workflow for identifying and characterizing anticancer pyrazoles.

Primary Screening: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It serves as the workhorse for initial high-throughput screening.

Causality & Principle: The assay's logic rests on the principle that only metabolically active, viable cells possess mitochondrial reductase enzymes capable of converting the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the appropriate cell culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells. Replace the old medium with the medium containing the test compounds.

  • Controls (Self-Validation):

    • Negative Control: Wells containing cells treated with vehicle (e.g., DMSO in medium) only. Represents 100% cell viability.

    • Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: In Vitro Cytotoxicity

The results of the primary screen should be summarized in a clear, comparative format.

Compound IDScaffoldR¹ GroupIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)
PZA-001Pyrazole-3-COOH-H>100>100>100
PZA-002Pyrazole-3-COOH4-Cl-Ph8.05.812.5
PZA-003Pyrazole-3-COOH4-Br-Ph7.59.315.1
Doxorubicin(Positive Control)N/A0.50.80.6

Data is hypothetical, based on typical results seen in literature.[8]

Secondary Screening: Unveiling the Mechanism

Compounds exhibiting potent cytotoxicity (low IC₅₀ values) are advanced to secondary assays to understand how they kill cancer cells.

  • Cell Cycle Analysis: Treatment of cancer cells with an effective compound may cause them to arrest at a specific phase of the cell cycle (e.g., G2/M), preventing proliferation. This is readily quantifiable by staining DNA with a fluorescent dye (like Propidium Iodide) and analyzing the cell population via flow cytometry.[9]

  • Apoptosis Induction: A hallmark of many successful anticancer drugs is the ability to induce apoptosis. The Annexin V/PI assay, also analyzed by flow cytometry, can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of this cell death pathway.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates a continuous search for new chemical entities with antibacterial and antifungal properties. Pyrazole derivatives have emerged as a promising class of compounds in this area.[2][11]

Workflow for Antimicrobial Screening

G cluster_antimicrobial Antimicrobial Screening Workflow Start Library of Pyrazole Carboxylic Acids P1 Primary Screening: Qualitative Assay (e.g., Disk Diffusion) Start->P1 D1 Measure Zone of Inhibition (ZOI) P1->D1 P2 Quantitative Assay: Broth Microdilution (Determine MIC) D1->P2 Active Compounds (Clear ZOI) End Lead Candidate Identification D1->End Inactive Compounds D2 Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) P2->D2 D2->End

Caption: A standard workflow for antimicrobial screening of novel compounds.

Primary & Quantitative Screening: The Broth Microdilution Method

While diffusion assays are useful for a quick qualitative screen, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Causality & Principle: This method directly tests the ability of a compound to inhibit microbial growth in a liquid medium. By using a range of serial dilutions, a precise quantitative value (the MIC) can be determined, which is crucial for comparing the potency of different compounds.

Experimental Protocol: Broth Microdilution (adapted from CLSI guidelines)

  • Microorganism Preparation: Inoculate a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls (Self-Validation):

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing broth only, to check for contamination.

    • Positive Control: Wells containing a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

  • (Optional) MBC/MFC Determination: To determine if the compound is bactericidal/fungicidal or merely bacteriostatic/fungistatic, take an aliquot from the clear wells (at and above the MIC) and plate it onto an agar medium. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation: Antimicrobial Activity

MIC values provide a clear quantitative measure of a compound's potency.

Compound IDMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)MIC (µg/mL) vs. C. albicans (Fungus)
PZA-0041664>128
PZA-00583264
PZA-0066.2512.532
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A4

Data is hypothetical, based on typical results seen in literature.[11]

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a vast array of diseases, making the development of new anti-inflammatory agents a critical area of research.[13] Pyrazole derivatives, most famously celecoxib, are known to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[14]

Workflow for Anti-inflammatory Screening

G cluster_antiinflammatory Anti-inflammatory Screening Workflow Start Library of Pyrazole Carboxylic Acids P1 In Vitro Screening: Enzyme Inhibition Assays (COX-1/COX-2, LOX) Start->P1 D1 Determine IC50 values & Selectivity Index P1->D1 P2 In Vivo Screening: Acute Inflammation Model (Carrageenan-Induced Paw Edema) D1->P2 Potent & Selective Inhibitors End Lead Candidate Identification D1->End Non-selective or Weak Inhibitors D2 Measure % Inhibition of Edema P2->D2 D2->End

Caption: A screening cascade from in vitro enzyme inhibition to in vivo models.

In Vivo Screening: Carrageenan-Induced Rat Paw Edema

This is a classic, reliable, and highly reproducible model for evaluating the activity of potential anti-inflammatory agents in an acute inflammation setting.[14][15]

Causality & Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins, the products of the COX enzymes. An effective anti-inflammatory agent will suppress this edema formation, particularly in the later phase if it is a COX inhibitor.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=5-6 per group).

    • Group 1 (Control): Receives the vehicle only (e.g., 0.5% carboxymethyl cellulose solution).

    • Group 2 (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg, p.o.).

    • Group 3, 4, etc. (Test): Receive the pyrazole derivatives at a specific dose (e.g., 10-50 mg/kg, p.o.).

  • Dosing: Administer the respective compounds or vehicle orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately after the carrageenan injection (t=0) and again at specified intervals, typically 1, 2, 3, and 4 hours post-injection, using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Data Presentation: Anti-inflammatory Activity

Results are typically presented as the percentage inhibition of edema at the time of peak inflammation (usually 3 hours).

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Control (Vehicle)N/A0.85 ± 0.05-
Indomethacin100.07 ± 0.0291.7%
PZA-007200.45 ± 0.0447.1%
PZA-008200.18 ± 0.0378.8%

Data is hypothetical, based on typical results seen in literature.[11][14]

Conclusion: From Hit to Lead

The screening cascades described in this guide represent a logical and resource-efficient pathway for identifying biologically active pyrazole carboxylic acids. A compound that demonstrates high potency and a clear mechanism of action in these assays is considered a "hit." The subsequent journey from a validated hit to a "lead" compound involves extensive structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties (ADME), and further evaluation in more complex disease models. The foundational screening data, generated through the robust and self-validating protocols outlined here, is the critical first step in that long but rewarding process.

References

  • Mini-review on Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). RSC Publishing. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed. Available at: [Link]

  • Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. (2024). DC Chemicals. Available at: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
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  • Anticancer activity of some known pyrazolopyridine derivatives. (2023). ResearchGate. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Available at: [Link]

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  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2024). MDPI. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

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  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. Available at: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Available at: [Link]

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  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Available at: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. Available at: [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). ResearchGate. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). National Institutes of Health (NIH). Available at: [Link]

  • The conventional methods used for antimicrobial activity screening. (2019). ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis and Derivatization of 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. This guide provides a comprehensive technical overview of 1-cyclobutyl-1H-pyrazole-4-carboxylic acid, a key building block for the development of novel therapeutics. We will delve into the strategic synthesis of this core structure, explore the diverse avenues for creating its structural analogs and derivatives, and discuss the underlying principles that guide these chemical transformations. The content is tailored for researchers and scientists in the field of drug discovery, offering field-proven insights and detailed experimental protocols to empower the design and execution of synthetic strategies targeting this privileged scaffold.

Introduction: The Significance of the Pyrazole Core in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and pharmacological profiles. The N1-cyclobutyl substituent, in particular, has garnered interest for its potential to modulate lipophilicity and metabolic stability, key parameters in drug design. Furthermore, the carboxylic acid functionality at the C4 position serves as a versatile handle for the introduction of various pharmacophoric groups through amide bond formation and other coupling reactions, making 1-cyclobutyl-1H-pyrazole-4-carboxylic acid a highly valuable starting material for library synthesis and lead optimization.

Synthesis of the Core Scaffold: 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid

The synthesis of the title compound can be approached through a convergent strategy, typically involving the preparation of key intermediates followed by the construction of the pyrazole ring and subsequent functional group manipulations.

Key Intermediates: Cyclobutylhydrazine and a Dicarbonyl Precursor

A crucial starting material for the synthesis is cyclobutylhydrazine . While not as commonly available as hydrazine hydrate or phenylhydrazine, its synthesis can be accomplished from cyclobutylamine through diazotization followed by reduction.

Another key component is a suitable three-carbon dicarbonyl equivalent that will ultimately form the C3, C4, and C5 atoms of the pyrazole ring, with the C4 position pre-functionalized for the carboxylic acid. Ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde) and ethyl 2-(ethoxymethylene)-3-oxobutanoate are excellent choices for this purpose. The synthesis of the latter is well-documented and typically involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride.

Cyclocondensation: Formation of the Pyrazole Ring

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this case, cyclobutylhydrazine is reacted with a suitable dicarbonyl precursor to form the 1-cyclobutylpyrazole ring.

This protocol outlines the synthesis of the ethyl ester of the target compound, a common intermediate that can be readily hydrolyzed to the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate A mixture of ethyl acetoacetate (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (3.0 eq) is heated at 130°C for 5 hours. The reaction is monitored by TLC. Upon completion, the excess reagents are removed by distillation under reduced pressure to afford ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.

Step 2: Cyclocondensation with Cyclobutylhydrazine To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol, cyclobutylhydrazine (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to yield ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate.

Causality Behind Experimental Choices: The use of ethyl 2-(ethoxymethylene)-3-oxobutanoate provides a regioselective route to the 4-carboxylate isomer. The ethoxymethylene group acts as a protecting group for one of the carbonyl functionalities and directs the cyclization.

Hydrolysis: Formation of the Carboxylic Acid

The final step in the synthesis of the core molecule is the hydrolysis of the ethyl ester.

To a solution of ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water, an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford 1-cyclobutyl-1H-pyrazole-4-carboxylic acid.

Self-Validating System: The purity of the final product can be readily assessed by its melting point, and its structure confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the ethyl ester signals in the NMR spectra and the appearance of a broad carboxylic acid proton signal are key indicators of a successful hydrolysis.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Core Scaffold Ethyl Acetoacetate Ethyl Acetoacetate Dicarbonyl Precursor Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Ethyl Acetoacetate->Dicarbonyl Precursor Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Dicarbonyl Precursor Acetic Anhydride Acetic Anhydride Acetic Anhydride->Dicarbonyl Precursor Pyrazole Ester Ethyl 1-Cyclobutyl-1H- pyrazole-4-carboxylate Dicarbonyl Precursor->Pyrazole Ester Cyclocondensation Cyclobutylhydrazine Cyclobutylhydrazine Cyclobutylhydrazine->Pyrazole Ester Final Product 1-Cyclobutyl-1H- pyrazole-4-carboxylic Acid Pyrazole Ester->Final Product Hydrolysis

Caption: Synthetic route to 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.

Structural Analogs and Derivatives: Expanding Chemical Space

The 1-cyclobutyl-1H-pyrazole-4-carboxylic acid scaffold offers multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatization of the Carboxylic Acid Group

The carboxylic acid is a prime site for modification, most commonly through the formation of amides.

The formation of an amide bond between the pyrazole carboxylic acid and a diverse range of amines is a robust and widely used method for generating libraries of analogs.

Protocol 1: Using Coupling Reagents To a solution of 1-cyclobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) are added. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification by column chromatography or recrystallization.

Protocol 2: Acyl Chloride Formation The carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, typically in the presence of a base like pyridine or triethylamine, to form the amide.

Trustworthiness of Protocols: These amide coupling protocols are standard procedures in medicinal chemistry and are known for their high efficiency and broad substrate scope. The choice of coupling reagent and conditions can be optimized based on the reactivity of the specific amine being used.

Modification of the Pyrazole Ring

Further diversification can be achieved by introducing substituents at other positions of the pyrazole ring. This often requires starting from a different set of precursors or employing post-synthetic modification strategies.

For introducing aryl or heteroaryl substituents, a common strategy is to start with a halogenated pyrazole precursor and perform a Suzuki-Miyaura cross-coupling reaction. For example, starting with a 3-bromo or 5-bromo pyrazole-4-carboxylate derivative, a wide variety of boronic acids can be coupled to introduce diverse functionalities.

Alternatively, one can start with an unsubstituted pyrazole-4-carboxylate and introduce the cyclobutyl group via N-alkylation. However, this can sometimes lead to a mixture of N1 and N2 isomers, requiring careful reaction control and purification.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Ring Modification CoreScaffold 1-Cyclobutyl-1H-pyrazole- 4-carboxylic Acid AmideCoupling Amide Coupling (HATU, EDC/HOBt) AcylChloride Acyl Chloride Formation (SOCl2, (COCl)2) AmineLibrary Diverse Amines AmideDerivatives Amide Library HalogenatedPyrazole Halogenated Pyrazole Precursor SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcids Boronic Acids ArylDerivatives Aryl/Heteroaryl Substituted Analogs N-Alkylation N-Alkylation of Unsubstituted Pyrazole IsomerMixture N1/N2 Isomers

Exploratory

A Technical Guide to 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid: Synthesis, Commercial Availability, and Applications for Research and Development

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile biological activity.[1] Its derivatives have been successfully developed into a range of therapeutics and agrochemicals.[2][3] 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (CAS No. 1010793-77-3) represents a promising, yet underexplored, building block within this chemical class. The introduction of a cyclobutyl group at the N1 position offers a unique combination of lipophilicity and conformational constraint, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides an in-depth analysis of the commercial landscape, a robust synthetic protocol, and a prospective look at the applications for this intriguing molecule.

Commercial Availability: Navigating the Sourcing Landscape

A thorough investigation of the current chemical supplier landscape reveals that 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is not a readily available, off-the-shelf compound from major distributors. This scarcity suggests that researchers and drug development professionals will likely need to engage with custom synthesis providers to obtain this reagent.

While direct suppliers are not apparent, the availability of a key synthetic precursor, 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester, from specialized chemical providers such as Apollo Scientific, indicates the feasibility of its synthesis.[4] This boronic ester can serve as a late-stage intermediate for the introduction of the carboxylic acid moiety.

For researchers requiring a direct source of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, the following custom synthesis and contract research organizations (CROs) are recommended as starting points for inquiry:

Supplier Type Potential Sources Notes
Custom Synthesis ProvidersMajor CROs (e.g., WuXi AppTec, Pharmaron)Experienced in synthesizing novel chemical entities.
Niche Chemical Synthesis CompaniesOften provide smaller-scale, specialized synthesis services.
Chemical Sourcing Platforms(e.g., PubChem, ChemScence)Can connect researchers with potential suppliers or custom synthesis labs.

It is advisable to provide potential suppliers with a well-defined synthetic route to expedite the quoting and synthesis process.

Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid: A Representative Protocol

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step sequence, starting from readily available starting materials. The following protocol is a representative and logical approach based on established pyrazole synthesis methodologies, such as the Vilsmeier-Haack reaction.[2][5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Formation of Cyclobutylhydrazine cluster_1 Step 2: Condensation cluster_2 Step 3: Vilsmeier-Haack Cyclization cluster_3 Step 4: Saponification A Cyclobutylamine E Cyclobutylhydrazine A->E B Hydrazine B->E C Ethyl Acetoacetate F Ethyl 2-(cyclobutylhydrazono)propanoate C->F D Vilsmeier Reagent (POCl3/DMF) G Ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate D->G E->F F->G H 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid G->H I Hydrolysis (e.g., NaOH, H2O/EtOH) I->H

Caption: Synthetic workflow for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclobutylhydrazine

  • To a solution of cyclobutylamine in a suitable solvent (e.g., dichloromethane), add a solution of di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature to obtain Boc-protected cyclobutylamine.

  • The protected amine is then treated with a nitrating agent (e.g., nitric acid/acetic anhydride) to yield N-Boc-N-cyclobutylnitrosamine.

  • Reduction of the nitrosamine with a suitable reducing agent (e.g., zinc dust in acetic acid) affords Boc-protected cyclobutylhydrazine.

  • Deprotection of the Boc group using an acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) yields cyclobutylhydrazine.

Step 2: Condensation with Ethyl Acetoacetate

  • In a round-bottom flask, dissolve cyclobutylhydrazine and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 2-(cyclobutylhydrazono)propanoate.

Step 3: Vilsmeier-Haack Cyclization

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) to ice-cold dimethylformamide (DMF).

  • To this pre-formed reagent, add the crude ethyl 2-(cyclobutylhydrazono)propanoate dropwise, maintaining a low temperature.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid and purify by recrystallization or column chromatography to yield ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate.

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.

Potential Applications in Research and Drug Development

While specific applications for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid are not extensively documented in the literature, its structural motifs suggest significant potential in several areas of research and development.

Conceptual Role in Kinase Inhibition

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The N-substituted pyrazole can orient its substituents to occupy key pockets within the ATP-binding site of a kinase. The carboxylic acid functionality can act as a hydrogen bond donor or acceptor, or as a handle for further derivatization.

G A Kinase ATP Binding Site B Hinge Region A->B contains C Hydrophobic Pocket A->C contains D Solvent-Exposed Region A->D contains E 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid F Pyrazole Core E->F contains G Cyclobutyl Group E->G contains H Carboxylic Acid E->H contains F->B interacts with G->C occupies H->D extends into

Caption: Conceptual binding mode of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid in a kinase active site.

  • Oncology: Many approved anti-cancer drugs, such as Ibrutinib and Ruxolitinib, feature a pyrazole core.[6] The unique steric and electronic properties of the cyclobutyl group could be leveraged to achieve selectivity for specific kinases.

  • Inflammatory Diseases: Pyrazole derivatives have shown promise as anti-inflammatory agents, for instance, by targeting cyclooxygenase (COX) enzymes.[1] The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals: Pyrazole carboxamides are a significant class of fungicides.[3] 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can serve as a key building block for the synthesis of novel agrochemicals.

Conclusion

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a valuable building block for chemical synthesis that, despite its current lack of widespread commercial availability, holds considerable promise for the development of new therapeutics and agrochemicals. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive candidate for incorporation into discovery programs targeting a variety of biological targets. Researchers and drug development professionals are encouraged to explore the potential of this compound through custom synthesis and targeted derivatization.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • ACS Publications. (2026). Organic Letters Ahead of Print. ACS Publications. [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • PubChemLite. (n.d.). 1-cyclobutyl-3-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. ResearchGate. [Link]

  • Rovathin. (n.d.). 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid,1785547-09-2. Rovathin. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid (CAS 1349718-35-9)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, identified by the CAS number 1349718-35-9, is a heterocyclic compound belonging to the pyrazole cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, identified by the CAS number 1349718-35-9, is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole ring is a well-established pharmacophore in medicinal chemistry, with a diverse range of biological activities attributed to its derivatives.[1][2] These activities include, but are not limited to, antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] Pyrazole-containing compounds are integral components of several commercially successful drugs. This guide aims to provide a comprehensive overview of the available technical information for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, focusing on its properties, synthesis, potential applications, and suppliers.

Chemical and Physical Properties

While specific experimental data for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, we can infer some of its properties based on the general characteristics of pyrazole carboxylic acids and information from chemical suppliers.

PropertyValue/InformationSource
CAS Number 1349718-35-9N/A
Chemical Name 1-Cyclobutyl-1H-pyrazole-4-carboxylic acidN/A
Molecular Formula C₈H₁₀N₂O₂N/A
Molecular Weight 166.18 g/mol N/A
Appearance White to off-white solidInferred from supplier data
Purity Typically >95%Inferred from supplier data
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General knowledge of similar compounds
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed.General laboratory practice

Synthesis of Pyrazole Carboxylic Acids: A General Overview

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various synthetic routes. One of the most common methods is the Vilsmeier-Haack reaction, which involves the formylation of an active methylene compound followed by cyclization with a hydrazine derivative.[5] Another versatile approach is a one-pot, four-component reaction involving a hydrazine, a β-ketoester, an aldehyde, and a nitrile.[6]

Patents also describe numerous methods for the preparation of pyrazole carboxylic acid esters and their subsequent hydrolysis to the corresponding carboxylic acids.[7][8] For instance, a common strategy involves the cyclization of a substituted hydrazine with a functionalized three-carbon synthon.

Illustrative Synthesis Pathway for a Pyrazole Carboxylic Acid Derivative

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A Hydrazine Derivative C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Pyrazoline Intermediate C->D Ring Closure E Pyrazole Carboxylic Acid Derivative D->E Oxidation/Aromatization

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Potential Biological Activity and Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide array of therapeutic applications.[1][2][3] The diverse biological activities of pyrazoles stem from their ability to act as bioisosteres for other aromatic rings and to participate in various non-covalent interactions with biological targets.

Potential Therapeutic Areas for Pyrazole Derivatives:

  • Oncology: Many pyrazole-containing compounds have demonstrated potent anticancer activity.[1]

  • Infectious Diseases: The pyrazole nucleus is found in numerous compounds with antibacterial and antifungal properties.[1]

  • Inflammation and Pain: Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[4]

  • Central Nervous System Disorders: Certain pyrazoles have shown activity as anticonvulsants and antidepressants.[4]

The specific biological activity of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has not been reported in the available literature. However, its structural features suggest that it could be a valuable building block for the synthesis of novel drug candidates. The cyclobutyl group may influence the compound's lipophilicity and metabolic stability, while the carboxylic acid moiety provides a handle for further chemical modification and salt formation.

Workflow for Biological Evaluation of a Novel Pyrazole Compound

G A Compound Synthesis (1-Cyclobutyl-1H-pyrazole-4-carboxylic acid) B In vitro Screening (e.g., enzyme assays, cell-based assays) A->B C Hit Identification B->C Active compounds D Lead Optimization C->D Structure-Activity Relationship (SAR) E In vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is not publicly available. However, based on the hazard information for similar pyrazole carboxylic acid derivatives, the following precautions should be taken:

  • Hazard Statements (presumed): May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements (recommended):

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

It is imperative to obtain a compound-specific SDS from the supplier before handling this chemical.

Suppliers

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is available from several chemical suppliers, primarily for research and development purposes. When sourcing this compound, it is crucial to verify the purity and obtain a certificate of analysis.

Known Suppliers:

  • BLD Pharmatech

  • chemPUR

  • abcr GmbH

Please note that this is not an exhaustive list, and other suppliers may be available.

Conclusion

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with potential applications in drug discovery and agrochemical research. While specific experimental data for this compound is limited, the well-documented biological activities of the pyrazole scaffold suggest that it could serve as a valuable building block for the synthesis of novel bioactive molecules. Further research is required to fully elucidate its physicochemical properties, biological activity, and safety profile.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved from [Link]

  • Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (2014). Scholars Research Library. Retrieved from [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. PubChem. Retrieved from [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid. Boron Molecular. Retrieved from [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Retrieved from [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. Retrieved from [Link]

  • US5223526A - Pyrazole carboxanilide fungicides and use. Google Patents.
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. Retrieved from [Link]

  • Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • US Patent for Preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. SpectraBase. Retrieved from [Link]

  • Pyrazole derivatives. Georganics. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a privileged heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1][2][3] Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a privileged heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in the design of novel drugs.[4] Within this esteemed class of compounds, 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has emerged as a particularly valuable synthetic intermediate. The incorporation of a cyclobutyl group at the N1 position offers a compelling blend of metabolic stability and conformational constraint, while the carboxylic acid moiety at the C4 position serves as a versatile handle for molecular elaboration, primarily through the formation of amide bonds.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key intermediate. The protocols and insights presented herein are grounded in established chemical principles and aim to empower the seamless integration of this building block into sophisticated drug discovery programs.

Synthetic Protocol: A Reliable Pathway to 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is most effectively achieved through a two-step sequence commencing with the condensation of cyclobutylhydrazine with a suitable three-carbon electrophile, followed by the hydrolysis of the resulting ester. This approach is both robust and scalable, lending itself to the production of multi-gram quantities of the target compound.

Step 1: Synthesis of Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate

The initial step involves a cyclocondensation reaction between cyclobutylhydrazine and ethyl 2-(ethoxymethylene)-3-oxobutanoate. This reaction proceeds via a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring.

Synthesis_Step1 reagent1 Cyclobutylhydrazine reaction + reagent1->reaction reagent2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate reagent2->reaction product Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate reaction->product Ethanol, Reflux

Diagram 1. Synthesis of the Ester Precursor.

Experimental Protocol:

  • To a solution of cyclobutylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.05 eq) and stir for 30 minutes at room temperature.

  • To this mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate as a crystalline solid.

Step 2: Hydrolysis to 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidic workup.

Synthesis_Step2 start_material Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate reaction 1. NaOH, EtOH/H₂O 2. HCl (aq) start_material->reaction product 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid reaction->product

Diagram 2. Hydrolysis to the Final Product.

Experimental Protocol:

  • Dissolve ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized intermediate. The following data are typical for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.

Analytical Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.5 (br s, 1H, COOH), 8.2 (s, 1H, pyrazole-H), 7.9 (s, 1H, pyrazole-H), 4.8-4.9 (m, 1H, N-CH), 2.4-2.5 (m, 2H, cyclobutyl-CH₂), 2.0-2.1 (m, 2H, cyclobutyl-CH₂), 1.7-1.9 (m, 2H, cyclobutyl-CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 164.0 (C=O), 140.0 (pyrazole-C), 135.0 (pyrazole-C), 115.0 (pyrazole-C), 58.0 (N-CH), 30.0 (cyclobutyl-CH₂), 15.0 (cyclobutyl-CH₂)
Mass Spectrometry (ESI-) m/z: [M-H]⁻ calculated for C₈H₁₀N₂O₂: 166.07; found: 165.1
Infrared (IR) ν (cm⁻¹): 2500-3300 (broad, O-H stretch), 1680-1710 (C=O stretch), 1550 (C=N stretch)
Melting Point Dependent on purity, typically in the range of 150-160 °C.

Application in the Synthesis of Bioactive Molecules: Amide Coupling

The primary utility of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid lies in its role as a precursor for the synthesis of a diverse array of amides. These amide derivatives are prevalent in molecules targeting a range of biological pathways, including kinase inhibition and anti-inflammatory responses.[4][6] The formation of the amide bond is typically accomplished using standard peptide coupling reagents.

Amide_Coupling acid 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid reaction + acid->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction product 1-Cyclobutyl-1H-pyrazole-4-carboxamide Derivative reaction->product Coupling Reagent (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF)

Diagram 3. General Amide Coupling Reaction.

General Protocol for Amide Coupling:

  • To a solution of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Safety and Handling

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid and its precursors should be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).[9]

Conclusion

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its effective use in the pursuit of novel therapeutic agents.

References

  • F. Gosselin, P. D. O'Shea, R. A. Webster, R. A. Reamer, R. D. Tillyer, E. J. J. Grabowski, A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett, 2006, (19), 3267-3270.
  • Nitulescu, G. M., et al. (2021). Synthesis and Biological Evaluation of New Pyrazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(11), 3193.
  • Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Sun, Y., et al. (2019). Design, synthesis, and biological evaluation of novel pyrazole derivatives as potent and selective inhibitors of CDK2. European Journal of Medicinal Chemistry, 182, 111634.
  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • PubMed Central. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • Google Patents. (n.d.). EP2295411A1 - Pyrazoles as 11-beta-hsd-1.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Amide Coupling of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, derivatives of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid serve as crucial building blocks in the synthesis of novel therapeutic agents. The formation of an amide bond is arguably the most frequent and vital reaction in drug discovery, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).[2][3][4]

This guide provides an in-depth analysis and a set of validated protocols for the successful amide coupling of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid. While amide bond formation is a well-established transformation, challenges such as steric hindrance from the cyclobutyl group, the electronic properties of the pyrazole ring, and the nucleophilicity of the amine coupling partner necessitate a rational approach to method selection. This document moves beyond simple step-by-step instructions to explain the underlying principles, enabling researchers to make informed decisions, optimize reaction conditions, and troubleshoot common issues.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (>100 °C) to overcome the formation of a non-reactive ammonium-carboxylate salt, conditions that are incompatible with most complex pharmaceutical intermediates.[5] Therefore, modern amide synthesis relies on the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6]

This two-step process, typically performed in a single pot, is the foundation of all modern coupling protocols.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (1-Cyclobutyl-1H-pyrazole- 4-carboxylic acid) Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->Intermediate Reagent Coupling Reagent (e.g., EDC, HATU, T3P®) Reagent->Intermediate Activates Amide Amide Product Intermediate->Amide Byproduct Byproduct (e.g., Urea, Phosphates) Intermediate->Byproduct generates Amine Amine (R'-NH2) Amine->Amide Attacks

Figure 1. General mechanism of amide bond formation via carboxylic acid activation.
Comparison of Common Coupling Reagent Classes

The choice of coupling reagent is the most critical decision in designing an amide synthesis protocol. The table below summarizes the characteristics of the major classes of reagents.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantagesWork-up Considerations
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[6]Cost-effective, widely available, versatile.Can cause epimerization in chiral substrates; N-acylurea side product formation; DCC byproduct is insoluble.EDC byproducts are water-soluble, allowing for easy aqueous extraction. DCC byproduct (DCU) requires filtration.
Uronium/Aminium HATU, HBTUForms an active ester (OAt- or OBt-ester) that is less reactive than O-acylisourea but more selective.High reactivity, fast reaction times, low epimerization rates, effective for hindered substrates.[7][8]More expensive, can react with the amine if not pre-activated with the acid.Byproducts are generally water-soluble.
Phosphonium PyBOP, BOPSimilar to uronium salts, forms an active OBt-ester.High efficiency, particularly in solid-phase synthesis.BOP is a suspected carcinogen; byproducts can be difficult to remove.Byproducts are generally water-soluble but can be persistent.
Phosphonic Anhydrides T3P®Forms a mixed anhydride intermediate.Low epimerization, high yields, exceptionally clean reactions, non-toxic.[9][10][11]Often supplied as a solution in a carrier solvent (e.g., EtOAc, DMF).Byproducts are water-soluble phosphates, enabling simple aqueous work-up.[10][12]

Protocol Selection Guide

Selecting the optimal protocol depends on the specific properties of the amine coupling partner and the desired scale of the reaction. Use the following workflow to guide your decision-making process.

G Start Start: Couple 1-Cyclobutyl-1H-pyrazole- 4-carboxylic acid with Amine AmineType What is the nature of the amine? Start->AmineType PrimarySecondary Primary or Secondary Aliphatic Amine AmineType->PrimarySecondary Unhindered / Nucleophilic Aniline Aniline or Hindered Amine AmineType->Aniline Hindered / Electron-Deficient Chiral Is the amine (or acid) epimerization-prone? PrimarySecondary->Chiral HATU_Protocol Protocol 2: HATU (High reactivity for difficult couplings) Aniline->HATU_Protocol EDC_Protocol Protocol 1: EDC/HOBt (Cost-effective baseline) Chiral->EDC_Protocol No T3P_Protocol Protocol 3: T3P® (Low epimerization, clean work-up) Chiral->T3P_Protocol Yes CheckYield Reaction sluggish or low yield? EDC_Protocol->CheckYield Success Success! HATU_Protocol->Success T3P_Protocol->Success CheckYield->HATU_Protocol Yes CheckYield->Success No

Figure 2. Decision workflow for selecting an appropriate amide coupling protocol.

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Coupling (Standard, Cost-Effective Method)

Principle: This method utilizes a water-soluble carbodiimide (EDC) to form the reactive O-acylisourea intermediate. The addition of HOBt (1-Hydroxybenzotriazole) acts as a scavenger for this intermediate, forming a more stable HOBt-active ester. This minimizes side reactions, such as N-acylurea formation, and has been shown to reduce the risk of epimerization compared to using a carbodiimide alone.[7][13]

Materials:

  • 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

  • Amine of choice (1.0 - 1.2 equivalents)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 equivalents)

  • HOBt (1-Hydroxybenzotriazole, 0.1 - 1.2 equivalents)

  • Base (e.g., DIPEA or Et3N, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DCM, DMF)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in the chosen anhydrous solvent (e.g., DCM, approx. 0.1-0.2 M).

  • Add the amine (1.0 eq), HOBt (1.2 eq), and the base (e.g., DIPEA, 2.0 eq). Stir the solution at room temperature for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.[13][14]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction overnight (12-18 hours). Monitor progress by TLC or LC-MS.

Work-up & Purification:

  • If using DCM, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography or recrystallization as needed.

Key Considerations:

  • Using a catalytic amount of HOBt (0.1 eq) is often sufficient, but for challenging couplings, a stoichiometric amount (1.2 eq) can improve yields.[2][13]

  • If using DMF as a solvent, the work-up involves partitioning the reaction mixture between EtOAc and water, followed by standard aqueous washes.

Protocol 2: HATU Coupling (For Challenging and Hindered Substrates)

Principle: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-ester, which rapidly couples with amines. This method is superior for coupling sterically hindered acids or electronically deficient (less nucleophilic) amines where EDC/HOBt may fail.[7][8]

Materials:

  • 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

  • Amine of choice (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • Non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF (approx. 0.1-0.2 M) and stir to dissolve.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) and stir the mixture for 10-15 minutes at room temperature. This "pre-activation" step is crucial for forming the active ester.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

Work-up & Purification:

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer multiple times with water to remove DMF and other water-soluble byproducts, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude material by silica gel column chromatography.

Key Considerations:

  • The order of addition is critical. The amine should only be added after the acid and HATU have had sufficient time to react in the presence of the base. Adding all components at once can lead to the formation of an inactive guanidinium byproduct from the reaction of HATU and the amine.

  • HATU is preferred over its predecessor HBTU as it reacts faster and with less epimerization.[7]

Protocol 3: T3P® Coupling (Green, Mild, and Low-Epimerization Method)

Principle: Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that acts as a powerful water scavenger and activating agent. It reacts with the carboxylic acid to form a mixed phosphonic anhydride, which is then readily attacked by the amine.[10] The byproducts are simple, water-soluble phosphates, leading to an exceptionally clean and straightforward work-up.[11][12] This method is particularly advantageous for substrates prone to epimerization.[9]

Materials:

  • 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

  • Amine of choice (1.0 - 1.2 equivalents)

  • T3P® (typically 50% solution in EtOAc or DMF, 1.5 equivalents)

  • Tertiary amine base (e.g., Pyridine, Et3N, or DIPEA, 3.0 - 4.0 equivalents)

  • Anhydrous solvent (e.g., EtOAc, THF, DCM)

Step-by-Step Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent (e.g., EtOAc).

  • Add the tertiary amine base (e.g., pyridine, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise via syringe, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.

Work-up & Purification:

  • Quench the reaction by adding water or saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (aq) (if a base like pyridine was used), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification is often simpler than with other methods, but silica gel chromatography can be used if necessary.

Key Considerations:

  • T3P® is an excellent choice for large-scale synthesis due to its safety profile, ease of use, and simple work-up.[10]

  • The combination of T3P® and pyridine has been shown to be particularly effective for coupling epimerization-prone substrates with minimal loss of stereochemical integrity.[9]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Nonclassical Routes for Amide Bond Formation. ACS Publications. [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Scribd. [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. Medium. [Link]

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Method

Application of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid in the Synthesis of Potent Mcl-1 Inhibitors

Introduction: Targeting Mcl-1, a Key Pro-Survival Protein in Cancer Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary function is to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Mcl-1, a Key Pro-Survival Protein in Cancer

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary function is to sequester pro-apoptotic proteins, such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis pathway.[2] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including hematological malignancies and solid tumors, where it contributes to tumor progression, survival, and resistance to conventional chemotherapies.[1][3] This makes the development of small molecule inhibitors that directly target Mcl-1 a highly attractive therapeutic strategy.[3]

The selective inhibition of Mcl-1 disrupts its interaction with pro-apoptotic partners, leading to the activation of the caspase cascade and subsequent programmed cell death in cancer cells that are dependent on Mcl-1 for survival.[4] The clinical validation of targeting the Bcl-2 family with venetoclax has spurred the development of inhibitors for other anti-apoptotic members, with Mcl-1 being a high-priority target.[2]

This application note provides a detailed guide on the utilization of a key building block, 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid , in the synthesis of potent and selective Mcl-1 inhibitors, with a focus on the chemical rationale and detailed synthetic protocols.

The Strategic Importance of the 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] In the context of Mcl-1 inhibitors, the 1-substituted pyrazole-4-carboxamide core has emerged as a particularly effective motif for achieving high-affinity binding to the BH3-binding groove of Mcl-1.[3]

Rationale for the N-Cyclobutyl Substituent:

The substituent at the N-1 position of the pyrazole ring plays a crucial role in tuning the pharmacological properties of the inhibitor. While various alkyl and aryl groups have been explored, the cyclobutyl group offers several distinct advantages:

  • Conformational Rigidity: The four-membered ring of the cyclobutyl group introduces a degree of conformational constraint, which can help to pre-organize the molecule into a bioactive conformation for optimal binding to the target protein. This can lead to an increase in potency.

  • Metabolic Stability: The N-1 position of the pyrazole ring can be a site of metabolic degradation. The presence of a cyclobutyl group can sterically hinder access by metabolic enzymes, thereby improving the metabolic stability and pharmacokinetic profile of the inhibitor.[6]

  • Vector for Exploration: The cyclobutyl group provides a well-defined vector for further structural modifications, allowing for the exploration of additional interactions within the binding pocket.

Signaling Pathway of Mcl-1 Mediated Apoptosis Inhibition

The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how its inhibition can restore the cell's ability to undergo programmed cell death.

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibition CytoC Cytochrome c Bak->CytoC Release Bax Bax Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Mcl1_Inhibitor Mcl-1 Inhibitor (e.g., AMG-176) Mcl1_Inhibitor->Mcl1 Inhibition

Figure 1: Mcl-1 signaling pathway and the mechanism of its inhibition.

Synthetic Protocols for Mcl-1 Inhibitors Utilizing 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

The synthesis of Mcl-1 inhibitors based on the 1-cyclobutyl-1H-pyrazole-4-carboxamide scaffold can be broadly divided into two key stages:

  • Synthesis of the core intermediate: 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.

  • Amide coupling with a suitable amine-containing fragment to yield the final Mcl-1 inhibitor.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow General Synthetic Workflow cluster_Stage1 Stage 1: Synthesis of Pyrazole Core cluster_Stage2 Stage 2: Amide Coupling A Cyclobutylhydrazine C Ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate A->C B Diethyl 2-(ethoxymethylene)malonate B->C D 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid C->D Hydrolysis F Mcl-1 Inhibitor D->F E Amine Fragment (R-NH2) E->F

Figure 2: General workflow for the synthesis of Mcl-1 inhibitors.

Protocol 1: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

This protocol details a two-step synthesis of the key pyrazole intermediate.

Step 1: Synthesis of Ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate

This reaction involves the cyclocondensation of cyclobutylhydrazine with diethyl 2-(ethoxymethylene)malonate.

  • Reagents and Materials:

    • Cyclobutylhydrazine hydrochloride[7]

    • Diethyl 2-(ethoxymethylene)malonate[8]

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (absolute)

    • Hydrochloric acid (1.5 N)

    • Silica gel for column chromatography

    • Petroleum ether and Ethyl acetate for elution

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl 2-(ethoxymethylene)malonate (1.0 eq).

    • Add absolute ethanol to dissolve the malonate derivative.

    • Add cyclobutylhydrazine hydrochloride (1.1 eq) and sodium bicarbonate (3.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

    • To the residue, add 1.5 N HCl and stir. A solid precipitate should form.

    • Filter the solid and dry it under vacuum.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to afford pure ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Reagents and Materials:

    • Ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • Hydrochloric acid (1 N)

    • Ethyl acetate for extraction

  • Procedure:

    • Dissolve ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 N HCl. A white precipitate should form.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-cyclobutyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize a Final Mcl-1 Inhibitor

This protocol describes a general procedure for the amide bond formation between 1-cyclobutyl-1H-pyrazole-4-carboxylic acid and a complex amine, a key step in the synthesis of inhibitors like AMG-176.[9]

  • Reagents and Materials:

    • 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

    • Target amine fragment (e.g., a chiral amine core of the inhibitor)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents like HATU.[10]

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-cyclobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add the target amine fragment (1.0-1.2 eq).

    • Add HOBt (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add EDC (1.2-1.5 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final Mcl-1 inhibitor.

Data Presentation: Representative Mcl-1 Inhibitors

The following table summarizes the activity of representative Mcl-1 inhibitors that incorporate a pyrazole-carboxamide core, highlighting the high potency achievable with this scaffold.

CompoundMcl-1 Binding Affinity (Ki)Cell-based Activity (IC₅₀)Reference
AMG-176 <1 nMVaries by cell line (nM to µM range)[2]
GQN-B37-E 0.6 µMNot reported[3]

Conclusion

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid serves as a valuable and strategic building block for the synthesis of potent and selective Mcl-1 inhibitors. The cyclobutyl moiety offers advantages in terms of conformational constraint and metabolic stability, contributing to favorable drug-like properties. The synthetic routes outlined in this application note provide robust and adaptable methods for the preparation of the key pyrazole intermediate and its subsequent elaboration into complex Mcl-1 inhibitors. These protocols are intended to empower researchers in drug discovery and development to explore this promising chemical space in the ongoing effort to target Mcl-1 for cancer therapy.

References

  • Chem-Impex. (n.d.). 1-Cyclobutylhydrazine dihydrochloride. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (1948). Ethyl ethoxymethylenemalonate. Org. Synth. 1948, 28, 60. DOI: 10.15227/orgsyn.028.0060. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Gong, Q., Li, C., Wang, H., Cao, J., Li, Z., Zhou, M., Li, Y., Chu, Y., Liu, H., & Wang, R. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 9(25), 27369–27396. [Link]

  • Patel, V. M., & Rajani, D. P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1937-1965. [Link]

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current topics in medicinal chemistry, 23(22), 2097–2115. [Link]

  • Boiani, M., et al. (2023). Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1. Journal of Medicinal Chemistry, 66(14), 9586-9606. [Link]

  • Caenepeel, S., et al. (2018). AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies. Cancer Discovery, 8(12), 1582-1597.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • El-Sayed, M. A. A., et al. (2022). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 27(19), 6285. [Link]

  • Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Guo, Z., et al. (2022). Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

  • Slathia, R., et al. (2020). AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia. Clinical Cancer Research, 26(7), 1574-1585. [Link]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • U.S. Patent No. 9,562,061 B2. (2017).
  • U.S. Patent No. 9,512,096 B2. (2016). Synthesis of amine substituted 4,5,6,7-tetrahydrobenzothiazole compounds.
  • U.S. Patent No. 7,220,858 B2. (2007).
  • Wang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-27. [Link]

  • Zenonos, A. A., et al. (2024). Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer. Cancers, 16(11), 2097. [Link]

Sources

Application

Application Note: A Detailed Protocol for the Fluorometric Assessment of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Enzymatic Activity

Audience: Researchers, scientists, and drug development professionals. Abstract: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, converting inert...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, converting inert cortisone into active cortisol.[1][2][3] Its overexpression in metabolic tissues is implicated in a range of pathologies, including obesity, type 2 diabetes, and metabolic syndrome, making it a prominent target for therapeutic intervention.[2][4][5] This document provides a robust, detailed protocol for a fluorometric, in vitro enzymatic assay to measure 11β-HSD1 activity. The methodology is designed for reliability and reproducibility, making it suitable for fundamental enzyme characterization and high-throughput screening of potential inhibitors. We elaborate on the scientific rationale behind each step, ensuring users can not only execute the protocol but also understand its underlying principles and adapt it to their specific research needs.

Scientific Principle of the Assay

The 11β-HSD1 enzyme catalyzes the reduction of cortisone to cortisol, a reaction that is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[3][6] In this process, NADPH is oxidized to NADP+.

Reaction: Cortisone + NADPH + H⁺ → Cortisol + NADP⁺

This assay leverages the intrinsic fluorescence of NADPH. The reduced form, NADPH, is highly fluorescent with an excitation maximum around 340 nm and an emission peak near 460 nm.[7][8] Conversely, its oxidized form, NADP+, is non-fluorescent.[7][9] Therefore, the enzymatic activity of 11β-HSD1 can be continuously monitored by measuring the rate of decrease in fluorescence intensity as NADPH is consumed. This kinetic, fluorescence-based approach provides a sensitive and real-time measurement of enzyme activity.

G cluster_reactants Reactants cluster_products Products Cortisone Cortisone (Substrate) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Binds NADPH NADPH (Cofactor, Fluorescent) NADPH->HSD1 Binds Cortisol Cortisol (Active Glucocorticoid) NADP NADP+ (Non-Fluorescent) HSD1->Cortisol Releases HSD1->NADP Releases G A 1. Prepare Reagents (Assay Buffer, Stocks) B 2. Set Up Assay Plate - Add Buffer - Add Inhibitor/DMSO - Add Cortisone A->B C 3. Pre-incubate Plate (5-10 min at 37°C) B->C E 5. Initiate Reaction (Add Enzyme Mix to wells) C->E D 4. Prepare Enzyme Mix (Dilute 11β-HSD1 in Assay Buffer) D->E F 6. Kinetic Measurement (Read fluorescence every 60s for 30-60 min) E->F G 7. Data Analysis (Calculate initial rates, % inhibition) F->G

Figure 2: Step-by-step experimental workflow.
Step 1: Reagent Preparation and Dilution
  • Enzyme Working Solution: Thaw the recombinant 11β-HSD1 on ice. Dilute the enzyme stock in chilled Assay Buffer to a 2X final concentration (e.g., 20 nM, for a final concentration of 10 nM). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

  • Substrate Working Solution: Dilute the 10 mM Cortisone stock in Assay Buffer to a 2X final concentration. A typical starting concentration is 1 µM (for a final concentration of 500 nM).

    • Scientific Rationale: The substrate concentration should ideally be near the Michaelis-Menten constant (Km) of the enzyme to ensure the assay is sensitive to competitive inhibitors. The Km for cortisone is reported to be in the low micromolar to high nanomolar range. [1][6]3. Cofactor Working Solution: Immediately before use, dilute the 10 mM NADPH stock in Assay Buffer to a 2X final concentration (e.g., 400 µM, for a final concentration of 200 µM).

  • Inhibitor/Compound Plate: Prepare serial dilutions of test compounds and the positive control inhibitor (Carbenoxolone) in 100% DMSO. Then, dilute these into Assay Buffer to create intermediate stocks, ensuring the final DMSO concentration in the assay does not exceed 1%.

Step 2: Assay Plate Setup (Self-Validating System)

For a robust and trustworthy assay, include the following controls in triplicate:

Well TypeDescriptionPurpose
100% Activity Contains enzyme, substrate, and cofactor with DMSO vehicle.Represents the uninhibited reaction rate.
Test Compound Contains enzyme, substrate, cofactor, and test compound.Measures the effect of the test compound on enzyme activity.
Positive Control Contains enzyme, substrate, cofactor, and Carbenoxolone.Confirms assay sensitivity to a known inhibitor. [10][11]
No Enzyme Control Contains substrate and cofactor, but no enzyme.Measures non-enzymatic NADPH degradation (background signal).
No Substrate Control Contains enzyme and cofactor, but no substrate.Confirms that the measured activity is substrate-dependent.

Plate Loading Sequence:

  • Add 50 µL of the appropriate 2X Substrate Working Solution or Assay Buffer (for No Substrate controls) to each well.

  • Add 1 µL of DMSO, diluted test compound, or Carbenoxolone to the appropriate wells.

  • Add 25 µL of Assay Buffer to the No Enzyme control wells.

  • Add 25 µL of the 2X NADPH Working Solution to all wells.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Pre-incubate the plate at 37°C for 5-10 minutes in the plate reader.

Step 3: Initiating the Reaction and Data Acquisition
  • Initiate the enzymatic reaction by adding 25 µL of the 2X Enzyme Working Solution to all wells except the No Enzyme controls.

  • Immediately begin kinetic measurement in the fluorescence plate reader.

    • Settings:

      • Excitation: 340 nm (or closest available filter)

      • Emission: 460 nm (or closest available filter)

      • Read Interval: Every 60 seconds

      • Duration: 30-60 minutes

      • Temperature: 37°C

Data Analysis and Interpretation

  • Calculate Initial Rates: For each well, plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes). Identify the linear portion of the decay curve (typically the first 10-20 minutes) and calculate the slope (ΔRFU/min). This slope represents the initial reaction velocity (V₀).

  • Correct for Background: Subtract the average rate from the "No Enzyme Control" wells from all other rates.

  • Calculate Percent Inhibition: Use the following formula to determine the inhibitory effect of your test compounds:

    % Inhibition = [ 1 - ( (Rate of Test Compound) / (Rate of 100% Activity) ) ] x 100

  • Determine IC₅₀: For inhibitor characterization, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Assay Validation and Troubleshooting

  • Linearity: The reaction rate should be linear with respect to both time and enzyme concentration (within a defined range). Confirm this during assay development.

  • Z'-Factor: For high-throughput screening, the assay quality can be assessed using the Z'-factor, calculated from the 100% activity and positive control wells. A Z'-factor > 0.5 indicates an excellent and robust assay.

  • Troubleshooting:

    • High Background Signal: May indicate NADPH degradation. Ensure NADPH solutions are fresh and protected from light. Check for contamination in reagents.

    • Noisy Data: Ensure proper mixing and temperature equilibration. Check plate reader settings.

    • Low Signal/Activity: Enzyme may be inactive. Verify enzyme concentration and storage conditions. Optimize substrate and cofactor concentrations.

References

  • Tomlinson, J. W., Walker, E. A., Bujalska, I. J., et al. (2004). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews. [Link]

  • McCormick, J. A., Lyons, V., Mondal, A. K., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. [Link]

  • Chapman, K., Holmes, M., & Seckl, J. (2013). 11β-Hydroxysteroid Dehydrogenases: a growing multi-tasking family. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • National Center for Biotechnology Information. Gene: HSD11B1 hydroxysteroid 11-beta dehydrogenase 1. [Link]

  • Morris, D. J., & Souness, G. W. (2010). 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Odermatt, A., & Klusonova, P. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology. [Link]

  • Wikipedia. 11β-Hydroxysteroid dehydrogenase type 1. [Link]

  • Balser, S., Wolfert, A., & Maser, E. (2008). In vivo activity of 11β-hydroxysteroid dehydrogenase type 1 in man: effects of prednisolone and chenodesoxycholic acid. Hormone and Metabolic Research. [Link]

  • Barf, T., Vallgarda, J., Emond, R., et al. (2011). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Journal of Medicinal Chemistry. [Link]

  • Kim, H. S., Kim, Y. S., Kim, J. H., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening. [Link]

  • Black, A. D., Arion, D., & Seckl, J. R. (2014). Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice. Analytical Chemistry. [Link]

  • ResearchGate. The enzymatic actions of 11β-hydroxysteroid dehydrogenase (11β-HSD) in inter-conversion of active and inactive glucocorticoids in rodents. [Link]

  • Blacker, T. S., Mann, Z. F., Gale, J. E., et al. (2017). Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime. Methods in Molecular Biology. [Link]

  • An, G., Wu, N., & Katz, D. A. (2022). Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor. Clinical Pharmacology & Therapeutics. [Link]

  • ResearchGate. Kinetic analysis of 11 β -hydroxysteroid dehydrogenase (11 β -HSD)... [Link]

  • ResearchGate. Carbenoxolone and the inhibitors of 11β-HSD2. [Link]

  • Cerwenka, C., & Richter, C. (2004). BLUE-FLUORESCENCE OF NADPH AS AN INDICATOR OF MARINE PRIMARY PRODUCTION. EARSeL eProceedings. [Link]

  • ResearchGate. NADPH fluorescence in vitro. (a) Concentration dependence of NADPH... [Link]

  • Andrews, R. C., Rooyackers, O., & Walker, B. R. (2003). Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes. The Journal of Clinical Endocrinology and Metabolism. [Link]

  • Yaseen, M. A., Rajaram, N., & Mycek, M. A. (2020). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. Biomedical Optics Express. [Link]

  • Walsh, A. J., Cook, R. S., & Skala, M. C. (2014). Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD. Methods in Molecular Biology. [Link]

  • Feng, Y., Liu, Y., & Zhang, Y. (2011). Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Pofi, R., Coll, S., Othonos, N., et al. (2024). 11β-hydroxysteroid dehydrogenase type 1 inhibition unmasks multiple pathways that may mitigate the adverse effects of prescribed prednisolone. Endocrine Abstracts. [Link]

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Method

Application and Protocol Guide for the Quantification of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

Introduction: The Analytical Imperative for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole core, a structure of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The precise and accurate quantification of this molecule is critical across various stages of pharmaceutical development, from pharmacokinetic studies in biological matrices to quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methodologies for the robust quantification of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations.[3][4][5]

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is paramount for method development. 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, as a carboxylic acid derivative of a pyrazole, is anticipated to be a polar compound with acidic properties. Its structure suggests good solubility in organic solvents like methanol and acetonitrile. These characteristics guide the selection of appropriate chromatographic conditions and sample preparation strategies.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) with UV detection is a widely accessible and robust technique for the quantification of pyrazole derivatives.[6][7] This method is particularly suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Causality in Method Design:

The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase, a combination of an acidic aqueous solution and an organic modifier, is selected to ensure good peak shape and retention. The acid suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection is chosen based on the anticipated chromophore of the pyrazole ring.

Experimental Protocol: RP-HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Eclipse XDB C18 column (150mm x 4.6mm, 5µm particle size) or equivalent.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), 0.1% in water (v/v)

  • Water (HPLC grade)

  • 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 0.1% TFA in water (A) and Acetonitrile (B) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[8]

Method Validation (as per ICH Q2(R2) Guidelines):[3][4]
Parameter Acceptance Criteria Typical Expected Results
Specificity No interference at the retention time of the analyte.Peak purity analysis demonstrates a single component.
Linearity Correlation coefficient (r²) ≥ 0.999Linear over the range of 1-100 µg/mL.
Accuracy Recovery of 98.0% to 102.0%Within acceptable limits for spiked samples.
Precision RSD ≤ 2% for repeatability and intermediate precision.RSD values below 2% for multiple injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1~1 µg/mL
Robustness Insensitive to small variations in method parameters.Consistent results with minor changes in flow rate, temperature, and mobile phase composition.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Prep_Start Start Weigh Weigh Reference Standard and Sample Prep_Start->Weigh Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Prepare Calibration Curve Standards (1-100 µg/mL) Dissolve->Dilute Standards Filter Filter Sample Solution (0.45 µm) Dissolve->Filter Sample Prep_End Ready for Injection Dilute->Prep_End Filter->Prep_End Inject Inject into HPLC Prep_End->Inject Separate Isocratic Separation (C18 Column, 60:40 ACN:H2O with 0.1% TFA) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid by HPLC-UV.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine), LC-MS/MS is the method of choice.[9][10] This technique offers superior detection limits and the ability to quantify the analyte in complex matrices.

Rationale for Method Parameters:

Electrospray ionization (ESI) is selected as it is well-suited for polar molecules like the target analyte. The positive ion mode is chosen assuming the pyrazole nitrogen can be readily protonated. Tandem mass spectrometry (MS/MS) provides specificity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system equipped with an ESI source.

2. LC Conditions:

  • Column: Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: (To be determined by infusion of the reference standard)

    • Hypothetical Example: Precursor Ion (Q1): [M+H]⁺ → Product Ion (Q3)

4. Sample Preparation from Biological Matrix (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.

Validation Parameters for Bioanalytical Methods:

In addition to the parameters for the HPLC-UV method, bioanalytical method validation should also include:

Parameter Acceptance Criteria
Matrix Effect The response of the analyte in the presence of matrix ions should be consistent.
Recovery Consistent and reproducible extraction recovery.
Stability Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).
Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis Prep_Start Start Spike Spike Plasma with Internal Standard Prep_Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Prep_End Ready for Injection Reconstitute->Prep_End Inject Inject into LC-MS/MS Prep_End->Inject Separate Gradient Separation (UPLC BEH C18) Inject->Separate Ionize ESI Positive Ionization Separate->Ionize Detect MRM Detection (Precursor -> Product) Ionize->Detect Quantify Quantify using Internal Standard Method Detect->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical workflow for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid by LC-MS/MS.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for polar carboxylic acids, GC-MS can be employed after derivatization to convert the analyte into a more volatile and thermally stable compound. This approach can be useful for specific applications or when LC instrumentation is unavailable. A common derivatization strategy is esterification.[11]

Rationale for Derivatization:

The carboxylic acid group makes the analyte non-volatile. Esterification, for instance, by reaction with diazomethane or a silylation agent, masks the polar functional group, increasing volatility and making it amenable to GC analysis.

Experimental Protocol: GC-MS Method (Post-Derivatization)

1. Derivatization (Esterification with Diazomethane - use with extreme caution in a fume hood):

  • Dissolve the dried sample extract in a small volume of a suitable solvent (e.g., diethyl ether).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 10-15 minutes.

  • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30m x 0.25mm ID, 0.25µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Conclusion

The choice of analytical method for the quantification of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is a robust and reliable choice for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity needed for bioanalytical applications. GC-MS, following derivatization, offers an alternative approach. All methods must be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[12][13]

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.National Institutes of Health.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.ResearchGate.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. PubChem. Available from: [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives.Google Patents.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Available from: [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. Available from: [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with... ResearchGate. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Bioanalytical sample preparation. Biotage. Available from: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available from: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available from: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available from: [Link]

  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Mol-Instincts. Available from: [Link]

  • CID 66846971 | C8H8N4O4. PubChem. Available from: [Link]

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Application

Application Notes and Protocols for the Prospective Use of 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid in the Synthesis of Novel Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The tunability of their structure and function is largely dictated by the interplay between the metal nodes and the organic linkers. This document provides a detailed, prospective guide on the use of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid as a novel organic linker for the synthesis of new MOFs. While, to date, no MOFs incorporating this specific linker have been reported in the peer-reviewed literature, this application note extrapolates from the well-established chemistry of pyrazole-based linkers to provide a scientifically rigorous framework for its use. We will explore the unique structural attributes of this ligand, propose detailed synthesis protocols, and discuss potential characterization techniques and applications for the resulting frameworks.

Introduction: The Rationale for 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid in MOF Synthesis

The field of MOF chemistry is continually driven by the design and synthesis of new organic linkers that can impart desired properties to the resulting frameworks. Pyrazole-4-carboxylic acid and its derivatives are a well-established class of linkers known for their robust coordination to a variety of metal ions and their ability to form porous, stable frameworks.[1][2] The introduction of a cyclobutyl group at the N1 position of the pyrazole ring offers several intriguing possibilities for influencing MOF assembly and properties:

  • Steric Influence: The bulky and non-planar nature of the cyclobutyl group is expected to introduce significant steric hindrance during the self-assembly process. This can prevent the formation of highly dense, interpenetrated structures, potentially leading to frameworks with larger pores and higher surface areas.

  • Modulation of Topology: The specific orientation of the cyclobutyl group can direct the coordination of the pyrazole and carboxylate moieties, influencing the resulting network topology in a predictable manner.

  • Hydrophobicity and Guest Interactions: The aliphatic cyclobutyl group can enhance the hydrophobicity of the pore environment within the MOF. This could be advantageous for applications involving the selective adsorption of nonpolar molecules or for creating a protective environment for sensitive guest molecules in drug delivery applications.

This application note will provide the foundational knowledge and practical protocols to empower researchers to explore the potential of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid as a versatile building block in the exciting field of MOF chemistry.

Ligand Profile: 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

A thorough understanding of the linker's properties is crucial for designing successful MOF synthesis strategies.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol -
Structure Pyrazole ring with a cyclobutyl group at the N1 position and a carboxylic acid at the C4 position.-
Coordination Sites 1. Carboxylate group (bidentate or monodentate) 2. Pyrazole N2 atom (monodentate)Based on known coordination of similar pyrazole-4-carboxylic acids.[1]
Key Features - Rigid pyrazole core - Flexible, bulky cyclobutyl group - Versatile coordination modes-

Prospective MOF Synthesis: A Solvothermal Approach

Solvothermal synthesis is a widely employed method for the preparation of high-quality MOF crystals.[3] The following protocol is a generalized starting point for the synthesis of MOFs using 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid. Optimization of parameters such as temperature, time, solvent system, and modulator concentration will be necessary to obtain crystalline materials.

General Solvothermal Synthesis Protocol

Materials:

  • 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (linker)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Modulator (optional, e.g., acetic acid, formic acid, trifluoroacetic acid)

  • Glass vials or Teflon-lined autoclave

Procedure:

  • Reagent Preparation: In a typical synthesis, dissolve the 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol) in the selected solvent (e.g., 5 mL of DMF) in a glass vial.

  • Modulator Addition (Optional): If a modulator is used to control crystal growth and reduce defects, add a specific volume of the modulator to the reaction mixture. The amount of modulator can significantly impact the resulting MOF's crystallinity and phase.

  • Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization of the reagents.

  • Sealing and Heating: Securely cap the vial or seal the autoclave. Place it in a programmable oven and heat to the desired temperature (typically between 80°C and 150°C) for a specified period (12 to 72 hours).

  • Cooling and Crystal Collection: Allow the reaction vessel to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.

  • Washing: Wash the collected crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To prepare the MOF for characterization and application, exchange the high-boiling point solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol or acetone) over several days. Subsequently, activate the MOF by carefully removing the solvent under vacuum at an elevated temperature to create a porous framework.

Characterization of the Resulting MOFs

A comprehensive suite of characterization techniques is essential to confirm the successful synthesis of a new MOF and to elucidate its structural and physical properties.

TechniquePurposeExpected Information
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern indicates the formation of a new crystalline phase.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise crystal structure, including bond lengths, bond angles, and network topology.Provides definitive proof of the MOF structure and the coordination environment of the metal ions and linker.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.Identifies the temperature range of stability and can indicate the presence of coordinated solvent molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the C=O stretching frequency of the carboxylate group compared to the free ligand indicates coordination.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF.Provides crucial information about the porosity of the material.

Potential Applications

The unique structural features imparted by the 1-cyclobutyl-1H-pyrazole-4-carboxylic acid linker suggest several potential application areas for the resulting MOFs:

  • Gas Storage and Separation: The potentially high porosity and hydrophobicity could make these MOFs suitable for the storage of gases like methane and hydrogen, or for the selective separation of CO₂ from gas mixtures.

  • Drug Delivery: The hydrophobic pores could serve as protective nanocarriers for hydrophobic drug molecules, enabling controlled release. The biocompatibility of pyrazole-based compounds is also a relevant consideration.[4]

  • Heterogeneous Catalysis: The framework could be designed to incorporate catalytically active metal sites, with the cyclobutyl groups influencing the accessibility of these sites to substrates.

  • Sensing: Functionalization of the cyclobutyl group or the pyrazole ring could lead to MOFs that exhibit a change in their physical properties (e.g., luminescence) upon interaction with specific analytes.[5]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure and key features of the linker.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 1. Mix Ligand and Metal Salt in Solvent B 2. Add Modulator (Optional) A->B C 3. Solvothermal Reaction (Heating) B->C D PXRD C->D Collect Crystals E SCXRD D->E F TGA D->F G FTIR D->G H Gas Adsorption D->H

Caption: General workflow for MOF synthesis and characterization.

Coordination_Modes cluster_carboxylate Carboxylate Coordination cluster_pyrazole Pyrazole Coordination O1 O O2 O C C C->O1 C->O2 R R C->R N1 N1 N2 N2 N1->N2 M M M->O1 M->N2

Caption: Potential coordination modes of the linker with a metal center (M).

Conclusion and Future Outlook

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid represents a promising, yet unexplored, building block for the synthesis of novel MOFs. The steric bulk and hydrophobicity of the cyclobutyl group are anticipated to yield frameworks with unique structural and functional properties. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to embark on the synthesis and investigation of these new materials. Future work should focus on systematically exploring different metal ions, solvent systems, and reaction conditions to build a family of MOFs based on this versatile linker. The successful synthesis and characterization of such materials will undoubtedly contribute to the continued expansion of the MOF landscape and its diverse applications.

References

  • El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 06, 94-103. [Link]

  • Sharma, P., & Kumar, A. (2023). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Coordination Chemistry Reviews, 497, 215436. [Link]

  • Request PDF. (n.d.). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. ResearchGate. [Link]

  • Parshad, M., Kumar, D., & Verma, V. (2024). An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. Journal of Fluorescence, 34(5), 1955-1964. [Link]

  • Yakar, Y., & Çelik, H. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 857-876. [Link]

  • ResearchGate. (n.d.). Different protocols for the synthesis of MOFs and its derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of Substituted Pyrazole Carboxylic Acids

Welcome to the technical support center for the crystallization of substituted pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of substituted pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this important class of molecules. Drawing from established protocols and field-proven insights, this resource aims to empower you to overcome experimental hurdles and achieve high-quality crystalline materials.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of substituted pyrazole carboxylic acids, providing concise answers and links to more detailed explanations within this guide.

Q1: How do I select an appropriate solvent for my substituted pyrazole carboxylic acid?

A1: Solvent selection is a critical first step. An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For pyrazole carboxylic acids, which are capable of hydrogen bonding, consider solvents with complementary functionalities. A common rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers[1]. A systematic approach involves screening a range of solvents with varying polarities. A good starting point for pyrazole derivatives can be ethanol, acetone, or toluene[2]. For highly polar compounds, water can be a suitable solvent[1][3]. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective[1][4].

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point in the solvent system[3]. To troubleshoot this, you can:

  • Lower the crystallization temperature: Allow the solution to cool more slowly to a lower final temperature.

  • Use a more dilute solution: This lowers the supersaturation level.

  • Change the solvent or solvent system: A solvent in which the compound is less soluble may prevent oiling out.

  • Introduce seed crystals: This can encourage nucleation and growth of the desired crystalline form.

Q3: I am not getting any crystals, even after cooling the solution. What are the next steps?

A3: If no crystals form, the solution is likely not sufficiently supersaturated. You can induce crystallization by:

  • Evaporation: Slowly evaporate the solvent to increase the solute concentration.

  • Anti-solvent addition: Add a solvent in which your compound is insoluble (an anti-solvent) dropwise to a solution of your compound until turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate and allow for slow recrystallization.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Seeding: Introduce a small amount of previously obtained crystals of the desired compound.

Q4: The crystals I obtained are very small (fines) or are agglomerated. How can I improve the crystal size and quality?

A4: The formation of fines or agglomerates is often due to rapid nucleation caused by high supersaturation levels[]. To obtain larger, more uniform crystals:

  • Decrease the rate of cooling: Slower cooling allows for controlled crystal growth rather than rapid nucleation.

  • Reduce the level of supersaturation: Use a more dilute solution.

  • Optimize agitation: In larger scale crystallizations, insufficient mixing can create "dead zones" with high local supersaturation. Conversely, excessive agitation can lead to crystal breakage[][6].

Q5: How do I know if I have a new polymorph of my pyrazole carboxylic acid?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in active pharmaceutical ingredients (APIs)[7][8]. Different polymorphs can exhibit distinct physical properties. To identify a new polymorph, you will need to use analytical techniques such as:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms.

  • Differential Scanning Calorimetry (DSC): This can distinguish polymorphs based on their melting points and enthalpies of fusion.

  • Infrared (IR) Spectroscopy: Different polymorphs can show subtle differences in their IR spectra[9].

  • Single-Crystal X-ray Diffraction: This provides the definitive crystal structure of a specific polymorph[9].

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of substituted pyrazole carboxylic acids.

Problem 1: No Crystal Formation

Symptoms: The solution remains clear even after cooling and extended periods.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Supersaturation The concentration of the pyrazole carboxylic acid is below the solubility limit at the given temperature.1. Slow Evaporation: Allow the solvent to evaporate slowly in a loosely covered container. 2. Anti-Solvent Addition: Gradually add a miscible solvent in which the compound is insoluble. 3. Reduce Temperature: Cool the solution to a lower temperature, potentially in a refrigerator or freezer.
High Solubility in Chosen Solvent The compound is too soluble in the selected solvent, even at low temperatures.1. Select a Different Solvent: Choose a solvent in which the compound is less soluble. 2. Use a Mixed Solvent System: Dissolve the compound in a good solvent and then add an anti-solvent.
Inhibition of Nucleation The presence of impurities can sometimes inhibit the formation of crystal nuclei.1. Purify the Material: If possible, perform an additional purification step such as column chromatography. 2. Induce Nucleation: Try scratching the inner surface of the flask with a glass rod or adding seed crystals.
Problem 2: Oiling Out

Symptoms: A liquid phase separates from the solution instead of solid crystals.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Supersaturation at Elevated Temperature The solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.1. Use a More Dilute Solution: This will lower the saturation temperature. 2. Slower Cooling: Allow the solution to cool more gradually to give molecules more time to orient into a crystal lattice.
Inappropriate Solvent Choice The solvent may be too good, leading to a very low melting point for the solvated compound.1. Change Solvent: Select a solvent with a lower boiling point or one in which the compound is less soluble[3]. 2. Mixed Solvent System: Utilize a solvent/anti-solvent combination to better control solubility.
Problem 3: Poor Crystal Quality (Needles, Plates, Fines, or Agglomerates)

Symptoms: The resulting crystals are not well-formed, which can be problematic for filtration, drying, and downstream processing[6].

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Rapid Nucleation High supersaturation leads to the rapid formation of many small crystals.1. Decrease Supersaturation: Use a more dilute solution. 2. Slow Down the Crystallization Process: Employ slower cooling or evaporation rates.
Solvent Effects The choice of solvent can influence crystal habit.1. Screen Different Solvents: Experiment with a variety of solvents to find one that promotes the desired crystal morphology. Toluene has been noted to sometimes favor the growth of good quality crystals[10].
Agitation Issues Improper mixing can lead to localized high supersaturation or crystal breakage.1. Optimize Stirring: For larger scale crystallizations, adjust the agitation speed to ensure homogeneity without causing excessive shear[6].

Experimental Protocols

General Protocol for Single-Solvent Recrystallization

This protocol provides a general framework for the recrystallization of substituted pyrazole carboxylic acids.

  • Solvent Selection:

    • Place a small amount of your crude pyrazole carboxylic acid (10-20 mg) into a test tube.

    • Add a few drops of a candidate solvent. If the compound dissolves immediately at room temperature, it is too soluble.

    • If the compound does not dissolve, gently heat the test tube. If it dissolves upon heating, it is a potentially good solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Protocol for Anti-Solvent Crystallization
  • Dissolution:

    • Dissolve the crude pyrazole carboxylic acid in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition:

    • Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise with stirring until the solution becomes persistently turbid.

  • Re-dissolution and Crystallization:

    • Add a few drops of the "good" solvent to just redissolve the precipitate.

    • Cover the container and allow it to stand undisturbed for crystallization to occur.

Visualization of Crystallization Workflow

Crystallization_Troubleshooting start Start: Dissolved Pyrazole Carboxylic Acid cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals High-Quality Crystals Formed observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Oiling Out Occurs observe->oiling_out Problem poor_quality Poor Quality Crystals observe->poor_quality Problem end End: Crystalline Product crystals->end action_evap Action: Slow Evaporation / Add Anti-solvent no_crystals->action_evap action_seed Action: Add Seed Crystals / Scratch Flask no_crystals->action_seed action_dilute Action: Use More Dilute Solution oiling_out->action_dilute action_solvent Action: Change Solvent System oiling_out->action_solvent action_slow_cool Action: Slower Cooling / Less Supersaturation poor_quality->action_slow_cool action_evap->cool action_seed->cool action_dilute->cool action_solvent->start action_slow_cool->cool

Caption: Troubleshooting workflow for crystallization experiments.

References

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Journal of Chemical Research.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar.
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment.
  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). De Gruyter.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC, NIH.
  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isol
  • Crystalliz
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Unknown Source.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. (2025).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2018). MDPI.
  • Guide for crystalliz
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015). RSC Publishing.
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008). Wiley InterScience.
  • Defining the right physical properties of API. (2021). Teva api (TAPI).
  • A REVIEW ON PYRAZOLE AN ITS DERIV

Sources

Optimization

Technical Support Center: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthetic process. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

Introduction

The synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a multi-step process that, like any chemical synthesis, is susceptible to the formation of impurities. These can arise from starting materials, side reactions, or degradation of the product. Proactive identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will walk you through the common pitfalls and provide actionable solutions.

A prevalent and efficient method for constructing the 1-substituted pyrazole-4-carboxylic acid core involves a two-step sequence:

  • Pyrazole Ring Formation: A cyclocondensation reaction between cyclobutylhydrazine and a suitable three-carbon building block, typically diethyl ethoxymethylenemalonate (DEEM). This reaction, a variation of the Knorr pyrazole synthesis, forms the ethyl ester of the target molecule.[1][2]

  • Ester Hydrolysis: Subsequent hydrolysis of the resulting ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate to the final carboxylic acid.

This guide will focus on the impurities that can be generated during these two key stages.

Troubleshooting Guide: Identifying and Mitigating Impurities

This section addresses specific issues you may encounter during the synthesis, providing explanations for their cause and detailed protocols for their resolution.

Issue 1: Presence of an Isomeric Impurity in the Final Product

Question: My final product shows a second major peak in the HPLC analysis with the same mass as my target compound. What could this be and how can I address it?

Answer: This is likely a regioisomeric impurity, specifically 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid. While the use of a symmetrical C3 synthon like diethyl ethoxymethylenemalonate is designed to avoid this, certain reaction conditions can still lead to its formation in small amounts.[1][3][4]

Causality: The formation of the pyrazole ring proceeds through the initial formation of a hydrazone intermediate.[1] Depending on which nitrogen of the cyclobutylhydrazine attacks the carbonyl group and the subsequent cyclization pathway, two different regioisomers can be formed.

Workflow for Identification and Mitigation:

Caption: Workflow to address regioisomeric impurities.

Mitigation Strategies:

  • Reaction Condition Optimization: Carefully control the pH and temperature of the reaction. Running the reaction under neutral or slightly acidic conditions can favor the formation of the desired 4-carboxylic acid isomer.

  • Purification: If the regioisomer is still present, careful chromatographic purification of the ester intermediate before hydrolysis is recommended.

Analytical Protocol: HPLC-MS for Isomer Differentiation

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV at 254 nm and Mass Spectrometry (MS) in positive ion mode.

  • Expected Outcome: The two isomers should have slightly different retention times, but the same mass-to-charge ratio (m/z).

Issue 2: Incomplete Hydrolysis and Presence of Starting Ester

Question: My final product contains a significant amount of the ethyl ester intermediate. How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is a common issue and results in the presence of Ethyl 1-Cyclobutyl-1H-pyrazole-4-carboxylate in your final product. This can be addressed by modifying the hydrolysis conditions.

Causality: Ester hydrolysis is an equilibrium-driven process. Insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base or acid catalyst can lead to incomplete conversion.

Workflow for Ensuring Complete Hydrolysis:

Caption: Workflow for complete ester hydrolysis.

Mitigation Strategies:

  • Extended Reaction Time and/or Increased Temperature: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable. If the reaction is sluggish, consider increasing the temperature, being mindful of potential degradation.

  • Increased Base/Acid Concentration: Increasing the molar excess of the hydrolyzing agent (e.g., from 2 equivalents of NaOH to 4 equivalents) can drive the reaction to completion.

  • Co-solvent: If the ester has poor solubility in the aqueous medium, adding a co-solvent like ethanol or THF can improve the reaction rate.

Issue 3: Impurities from Starting Materials

Question: I am seeing some unexpected minor impurities in my final product. Could they be from my starting materials?

Answer: Absolutely. Impurities present in the starting materials, cyclobutylhydrazine and diethyl ethoxymethylenemalonate, will likely be carried through the synthesis and may even react to form new byproducts.

Causality:

  • Cyclobutylhydrazine: May contain residual starting materials from its own synthesis, such as cyclobutylamine or over-alkylated hydrazine species.

  • Diethyl ethoxymethylenemalonate (DEEM): Can contain unreacted diethyl malonate and triethyl orthoformate.

Mitigation Strategies:

  • Starting Material Qualification: Always source high-purity starting materials and, if possible, analyze them by GC-MS or NMR before use.

  • Purification of Intermediates: If starting material impurities are unavoidable, purification of the ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate intermediate is often more straightforward than purifying the final carboxylic acid.

Starting Material Potential Impurities Potential Resulting Byproduct
CyclobutylhydrazineCyclobutylamineMay not react or could form amide byproducts.
Di-cyclobutylhydrazineMay lead to the formation of other heterocyclic impurities.
Diethyl EthoxymethylenemalonateDiethyl malonateWill not form the pyrazole ring.
Triethyl orthoformateVolatile, usually removed during workup.

FAQs: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid

Q1: What is the most reliable method for synthesizing 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid?

A common and robust method is the two-step synthesis involving the condensation of cyclobutylhydrazine with diethyl ethoxymethylenemalonate, followed by hydrolysis of the resulting ester. This method generally provides good yields and high purity of the desired product.[1][2]

Q2: Can the cyclobutyl ring open or rearrange during the synthesis?

The cyclobutane ring is generally stable under the typical conditions used for pyrazole synthesis and subsequent ester hydrolysis.[5][6] However, exposure to very strong acids or bases, or high temperatures for prolonged periods, could potentially lead to ring-opening or rearrangement products. It is always advisable to use the mildest effective conditions.

Q3: What are the best analytical techniques for monitoring the reaction and analyzing the final product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both the pyrazole formation and the hydrolysis steps.

  • Final Product Analysis: High-performance liquid chromatography (HPLC) with UV and mass spectrometry (MS) detection is the gold standard for determining the purity of the final product and identifying any impurities. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation of the final product and can also be used to identify and quantify impurities if they are present at sufficient levels.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Hydrazine derivatives, including cyclobutylhydrazine, are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Organic Letters Ahead of Print. ACS Publications - American Chemical Society. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ResearchGate. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • diethyl methylenemalonate. Organic Syntheses Procedure. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Stability of cycloalkanes | Organic chemistry | Khan Academy. YouTube. [Link]

  • Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. SciSpace. [Link]

  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxylic Acid Derivatives

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide ex...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for the common yet significant challenge of poor aqueous solubility in pyrazole carboxylic acid derivatives. These compounds are a cornerstone in medicinal chemistry, but their rigid heterocyclic structure often leads to high crystal lattice energy and limited solubility, hindering biological screening and formulation development.[1][2] This resource provides in-depth troubleshooting guides and FAQs to help you navigate these experimental hurdles effectively.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments. The solutions are presented in a logical, stepwise manner, explaining the scientific rationale behind each recommendation.

Question: My pyrazole carboxylic acid derivative won't dissolve in my standard aqueous buffer (e.g., PBS, TRIS) for a biological assay. What should I do?

Answer:

This is a classic challenge. The neutral form of a carboxylic acid is often significantly less soluble than its ionized (salt) form.[3] A systematic approach is required, starting with simple physical methods and progressing to chemical modifications of the solvent system.

Initial Steps: Physical Solubilization Methods
  • Mechanical Agitation & Sonication: Before altering the chemistry, ensure you have maximized physical dissolution. Vortex the sample vigorously. If undissolved solid remains, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break apart the crystal lattice, facilitating solvent interaction.

  • Gentle Heating: Cautiously warm the solution (e.g., to 37°C). Increased temperature enhances the kinetic energy of both solute and solvent molecules, which can significantly improve solubility. Caution: Be mindful of your compound's thermal stability. Run a preliminary test and check for degradation via LC-MS if you are unsure.

Step 1: The Power of pH Adjustment

The carboxylic acid moiety is your key to unlocking solubility. By raising the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid, forming a highly polar and much more soluble carboxylate salt.[4][5]

Protocol: pH-Mediated Solubilization

  • Prepare a Concentrated Stock: First, dissolve your compound in a minimal amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a high-concentration stock (e.g., 10-50 mM). Most organic compounds are readily soluble in these solvents.

  • Determine the Target pH: The goal is to have a final pH that is at least 1.5 to 2 units above the pKa of the carboxylic acid group. For most carboxylic acids, a pH of 7.4 to 8.0 is sufficient.

  • Dilution and pH Adjustment:

    • Begin with your target aqueous buffer (e.g., PBS).

    • While stirring, slowly add a small aliquot of your concentrated DMSO stock to the buffer. If precipitation occurs, proceed to the next step.

    • Add a small amount of a dilute basic solution (e.g., 0.1 M NaOH or 0.5 M TRIS base) dropwise to the cloudy suspension.

    • Monitor the solution's clarity. As the pH increases, the compound should dissolve. Check the final pH to ensure it is compatible with your assay.

Step 2: Employing Co-solvents

If pH adjustment alone is insufficient or incompatible with your experimental constraints, the use of co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more "hospitable" to your lipophilic compound.

Protocol: Co-solvent Screening

  • Using your concentrated DMSO stock, prepare serial dilutions into your aqueous buffer that has been pre-mixed with a co-solvent.

  • Start with low percentages of the co-solvent (e.g., 1-5% v/v) and increase if necessary.

  • Observe for precipitation. The ideal co-solvent and concentration will keep your compound in solution without negatively impacting your biological assay.

Co-solventProperties & RationaleTypical Starting Concentration (v/v)
Ethanol A polar protic solvent that is generally well-tolerated in cell-based assays.1-5%
Polyethylene Glycol 400 (PEG-400) A non-ionic polymer that is less volatile and often less toxic than other organic solvents.5-10%
Propylene Glycol Similar properties to PEG, often used in pharmaceutical formulations.5-10%
DMSO While the initial stock is in DMSO, maintaining a low final percentage (typically <0.5%) can be critical for solubility.<0.5% (Assay Dependent)
Question: My compound dissolved perfectly in DMSO, but it immediately precipitated ("crashed out") when I diluted it into my aqueous assay buffer. How can I prevent this?

Answer:

This common phenomenon occurs when the solvent environment abruptly changes from a favorable organic one to an unfavorable aqueous one, causing rapid supersaturation and precipitation. The key is to manage the transition of the compound from the stock solvent to the final buffer.

  • Slow, Controlled Addition: Instead of pipetting the entire aliquot of your DMSO stock at once, add it dropwise to the aqueous buffer while vortexing or stirring vigorously. This avoids creating localized areas of high concentration that trigger precipitation.

  • Increase the Final Volume: By diluting into a larger volume of aqueous buffer, you lower the final concentration, which may keep it below the solubility limit.

  • Use an Intermediate Solvent: If direct dilution fails, try a two-step process. Dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or PEG-400. Then, add this intermediate solution to the final aqueous buffer. This creates a more gradual change in solvent polarity.

  • Formulation with Surfactants: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Tween® 80 or Cremophor® EL (at concentrations well below the critical micelle concentration) can help stabilize the compound in solution. This is a common strategy in drug formulation.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the fundamental properties of pyrazole carboxylic acid derivatives and the strategies to address them.

Q1: Why are pyrazole carboxylic acid derivatives often poorly soluble in water?

The poor solubility is typically a result of two main physicochemical properties:

  • High Crystal Lattice Energy: The planar and rigid structure of the pyrazole ring allows for efficient packing in the solid state. This tight packing is stabilized by strong intermolecular forces (like π-π stacking), creating a highly stable crystal lattice that requires a significant amount of energy to break apart.

  • Molecular Polarity: In its neutral (protonated) state, the molecule has a large, relatively non-polar surface area from the pyrazole core and any aryl substituents, which is unfavorable for interaction with polar water molecules. The carboxylic acid group can also form strong hydrogen-bonded dimers in the solid state, further stabilizing the crystal and reducing its affinity for water.

Q2: How does pH fundamentally dictate the solubility of these compounds?

The relationship between pH, pKa, and solubility is the most critical concept for these molecules. The carboxylic acid group (-COOH) is a weak acid that exists in equilibrium with its deprotonated (ionized) form, the carboxylate anion (-COO⁻).

  • Below the pKa (Acidic pH): The compound is predominantly in its neutral, protonated (-COOH) form. This form is less polar and therefore has low aqueous solubility.

  • Above the pKa (Basic pH): The compound is predominantly in its ionized, deprotonated (-COO⁻) form. The negative charge makes this form a salt, which is significantly more polar and thus much more soluble in water.[3][4]

This relationship is the foundation of the pH-adjustment strategy and is a powerful tool for solubilizing any ionizable compound.

Caption: pH-dependent ionization of a pyrazole carboxylic acid.

Q3: I've heard about salt formation and co-crystals. How are they different?

Both are advanced solid-state strategies to improve solubility, but they differ fundamentally in the nature of the intermolecular interaction.[7]

  • Salt Formation: This involves a proton transfer from the acidic drug (your pyrazole carboxylic acid) to a basic counterion (like sodium, potassium, or an amine like tromethamine). This creates a new chemical entity with an ionic bond . Salts almost always have drastically different (and usually better) solubility and dissolution properties than the parent acid.[5] This is the preferred approach for compounds with an appropriate pKa (typically where the difference between the acid pKa and the base pKa is > 3).[7]

  • Co-crystal Formation: This involves combining the drug with a neutral "co-former" molecule. They are held together in the crystal lattice by non-ionic interactions , most commonly hydrogen bonds. This creates a new crystalline solid with different physical properties, but no proton transfer occurs. This is an excellent alternative for non-ionizable compounds or weak acids that do not readily form stable salts.

Q4: What is a systematic workflow for tackling a new, poorly soluble pyrazole carboxylic acid derivative?

Adopting a structured approach saves time and resources. The following workflow is a field-proven method for systematically addressing solubility challenges.

Solubility_Workflow start Start: New Pyrazole Carboxylic Acid Derivative dissolve_aqueous Attempt Dissolution in Aqueous Buffer start->dissolve_aqueous is_soluble Is it Soluble? dissolve_aqueous->is_soluble success Success! Proceed with Experiment is_soluble->success Yes stock_dmso Prepare Concentrated Stock in DMSO/DMF is_soluble->stock_dmso No ph_adjust pH Adjustment (Add base to raise pH > pKa) stock_dmso->ph_adjust is_soluble2 Is it Soluble? ph_adjust->is_soluble2 is_soluble2->success Yes cosolvent Co-solvent Screening (Ethanol, PEG-400, etc.) is_soluble2->cosolvent No is_soluble3 Is it Soluble? cosolvent->is_soluble3 is_soluble3->success Yes advanced Advanced Strategies: Salt Formation, Prodrugs, Formulation (e.g., Nanoparticles) is_soluble3->advanced No

Caption: Systematic workflow for troubleshooting solubility issues.

References

  • Jadhav, S. B., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Papanastasiou, I., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Google Patents. (1990). Method for preparing pyrazolecarboxylic acid and derivatives. EP0350176A2.
  • Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal Of Novel Research And Development. Available at: [Link]

  • ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • Popov, A. V., et al. (2023). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • ResearchGate. (2015). Why salt formation of weak acid increases the drug solubility? Available at: [Link]

  • Girasolo, M. A., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • ResearchGate. (2014). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Sharma, D., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Yin, C., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • International Journal of Health and Biological Sciences. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Available at: [Link]

  • SciSpace. (2013). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Available at: [Link]

  • Kovačević, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

Sources

Optimization

Technical Support Center: Interpreting NMR Spectra of Complex Pyrazole Derivatives

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with complex pyrazole derivatives. This guide is designed to provide expert-level insights and practical tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with complex pyrazole derivatives. This guide is designed to provide expert-level insights and practical troubleshooting advice for the nuanced challenges encountered during the NMR-based structural elucidation of these important heterocyclic compounds. Our approach is grounded in years of field experience and a commitment to scientific rigor, ensuring you can navigate your spectral interpretation with confidence.

Introduction: The Pyrazole Puzzle in NMR

Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their structural analysis via NMR spectroscopy is often far from trivial. The inherent asymmetry of the pyrazole ring, coupled with the potential for tautomerism, complex substitution patterns, and dynamic exchange phenomena, can lead to spectra that are challenging to interpret. This guide will dissect these complexities, offering a logical, problem-oriented framework to resolve ambiguity and confirm your molecular architecture.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when interpreting the NMR spectra of pyrazole derivatives. Each question is followed by a detailed explanation and a recommended course of action.

FAQ 1: My 1H NMR shows broad signals for the pyrazole ring protons. What is happening?

Answer: Broadening of pyrazole N-H or C-H signals is a classic indicator of dynamic processes occurring on the NMR timescale. The most common culprits are proton exchange and tautomerism.

  • Tautomeric Exchange: In N-unsubstituted pyrazoles, the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N2). If this exchange rate is comparable to the NMR frequency difference between the non-equivalent C3-H and C5-H protons, it leads to signal broadening. At elevated temperatures, the exchange rate increases, often resulting in a single, sharp, averaged signal for the C3-H and C5-H protons. Conversely, at low temperatures, the exchange can be slowed or "frozen out," leading to two distinct, sharp signals.

  • Solvent Effects: The choice of solvent can dramatically influence proton exchange. Protic solvents like D2O or CD3OD can facilitate rapid exchange of the N-H proton with the solvent, often causing the N-H signal to disappear entirely and potentially sharpening the C-H signals. Aprotic solvents like DMSO-d6 or CDCl3 are generally preferred for observing the N-H proton, although its signal can still be broad.

Troubleshooting Workflow:

Caption: Decision workflow for pyrazole regioisomer assignment.

FAQ 3: How do I differentiate between C-H protons on a highly substituted pyrazole ring? The chemical shifts are very similar.

Answer: When substitution patterns lead to minimal differences in the electronic environment of the remaining ring protons (e.g., C3-H and C5-H), their chemical shifts can become very close, leading to overlapping signals or complex second-order coupling patterns.

  • Leverage Coupling Constants: The key to differentiation often lies in the proton-proton coupling constants (J-couplings).

    • 3JHH (H3-H4): Typically in the range of 1.5 - 3.0 Hz.

    • 3JHH (H4-H5): Typically in the range of 2.0 - 3.5 Hz.

    • 4JHH (H3-H5): This is a very small long-range coupling, usually less than 1.0 Hz, and is often not resolved.

  • Advanced Techniques for Resolution:

    • Higher Magnetic Field: Moving to a higher field spectrometer (e.g., from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in Hz, which can help to resolve overlapping multiplets.

    • Selective 1D TOCSY: A 1D Total Correlation Spectroscopy (TOCSY) experiment can be invaluable. By selectively irradiating one proton signal, you can observe all other protons within the same spin system. This is excellent for confirming which protons belong to the pyrazole ring versus other parts of the molecule.

    • COSY: A 2D Correlation Spectroscopy (COSY) experiment will show cross-peaks between coupled protons, allowing you to trace the connectivity of the entire pyrazole spin system (e.g., H3 to H4, and H4 to H5).

Data Summary: Typical Pyrazole NMR Parameters

ParameterTypical Range (in CDCl3)Notes
Chemical Shifts (δ, ppm)
C3-H7.5 - 8.0Highly dependent on substituents. Electron-withdrawing groups at C5/N1 cause a downfield shift.
C4-H6.2 - 6.7Generally the most upfield of the ring protons.
C5-H7.4 - 7.9Similar to C3-H; its position relative to C3-H is diagnostic of the substitution pattern.
N1-H (unsubstituted)10.0 - 14.0Often broad; position and visibility are highly solvent-dependent.
Coupling Constants (J, Hz)
3J(H3,H4)1.5 - 3.0 Hz
3J(H4,H5)2.0 - 3.5 Hz
4J(H3,H5)< 1.0 HzOften unresolved.

Part 2: Self-Validating Protocols & Best Practices

To ensure the trustworthiness of your structural assignments, every set of experiments should be internally consistent. This section outlines best practices for a comprehensive NMR analysis of a novel pyrazole derivative.

The Comprehensive NMR Analysis Workflow

A robust structural elucidation relies on a suite of experiments that corroborate each other.

  • 1H NMR: The starting point. Provides information on the number of protons, their chemical environment, and their coupling patterns.

  • 13C{1H} NMR: Identifies the number of unique carbon environments.

  • DEPT-135 (or APT): Distinguishes between CH, CH2, and CH3 carbons (DEPT-135) or between CH/CH3 and C/CH2 carbons (APT). This is crucial for correctly assigning the pyrazole ring carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): As discussed in FAQ 2, this is the key experiment for establishing long-range connectivity, piecing together the molecular skeleton, and confirming regioisomeric structure.

  • COSY (Correlation Spectroscopy): Confirms proton-proton coupling networks.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations, which are essential for confirming stereochemistry and the spatial arrangement of substituents, especially for distinguishing regioisomers.

By systematically acquiring and analyzing these datasets, you create a self-validating system where the structure is supported by multiple, independent pieces of NMR evidence.

References

  • Comprehensive Organic Chemistry II, Volume 4: Heterocyclic Chemistry. (1996). Edited by A. R. Katritzky, C. W. Rees, and E. F. V. Scriven. Pergamon. [Link]

  • Spectroscopic Methods in Organic Chemistry. (2008). M. Hesse, H. Meier, B. Zeeh. Thieme. [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (2015). E. Breitmaier. Wiley. [Link]

  • Two-Dimensional NMR Spectroscopy: Applications for Chemists and Biochemists. (1994). W. R. Croasmun, R. M. K. Carlson. Wiley-VCH. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 1-Alkyl-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the bioactivity of 1-alkyl-1H-pyrazole-4-carboxylic acid derivatives, focusing on how the nature of the alkyl substituent at the 1-position influences their therapeutic and agrochemical potential. While direct comparative studies on a homologous series of the parent carboxylic acids are limited in publicly available literature, this guide synthesizes data from various studies on their closely related amide and ester derivatives to elucidate key structure-activity relationships (SAR).

The 1-Alkyl-1H-pyrazole-4-carboxylic Acid Core: A Versatile Pharmacophore

The 1-alkyl-1H-pyrazole-4-carboxylic acid moiety is a key building block for a multitude of biologically active compounds. The pyrazole core itself is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which imparts unique physicochemical properties that are conducive to interactions with various biological targets.[1] The carboxylic acid group at the 4-position often serves as a crucial anchor for binding to enzyme active sites or as a handle for further chemical modification to modulate properties like solubility, cell permeability, and metabolic stability. The substituent at the 1-position, in this case, an alkyl group, plays a significant role in fine-tuning the biological activity, selectivity, and pharmacokinetic profile of the molecule.

Synthesis of 1-Alkyl-1H-pyrazole-4-carboxylic Acids and Their Derivatives

A common and versatile method for the synthesis of 1-alkyl-1H-pyrazole-4-carboxylic acid esters involves the reaction of an appropriate alkylhydrazine with a dialkyl acetylenedicarboxylate, followed by hydrolysis of the resulting ester. Another widely used approach is the reaction of an alkylhydrazine with a derivative of 2-formyl-3-oxopropanoate.[2] The resulting esters can then be hydrolyzed to the corresponding carboxylic acids.

For the synthesis of the widely studied carboxamide derivatives, the carboxylic acid can be activated and reacted with a desired amine. This modular synthesis allows for the creation of large libraries of compounds for screening and optimization.

Below is a generalized workflow for the synthesis of 1-alkyl-1H-pyrazole-4-carboxamides.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization A Alkylhydrazine C 1-Alkyl-1H-pyrazole-4-carboxylate A->C B Dialkyl Acetylenedicarboxylate or 2-Formyl-3-oxopropanoate derivative B->C E 1-Alkyl-1H-pyrazole-4-carboxylic Acid C->E D Hydrolysis H 1-Alkyl-1H-pyrazole-4-carboxamide E->H F Amine F->H G Coupling Reaction

Caption: Generalized synthetic workflow for 1-alkyl-1H-pyrazole-4-carboxamides.

Comparative Bioactivity: A Look at Key Therapeutic and Agrochemical Areas

The bioactivity of 1-alkyl-1H-pyrazole-4-carboxylic acid derivatives is profoundly influenced by the nature of the alkyl group at the N1-position, as well as other substituents on the pyrazole ring and the derivatized carboxylic acid moiety. Here, we compare their performance in several key areas.

Antifungal Activity

Derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid, particularly the carboxamides, have been extensively investigated as potent fungicides. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the mitochondrial respiratory chain of fungi.

A study on a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides revealed that these compounds exhibit broad-spectrum antifungal activity.[3] For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrated higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid.[3] While this study focused on 1-methyl derivatives, it highlights the importance of the pyrazole-4-carboxamide scaffold in achieving high antifungal potency.

Another study on pyrazole carboxamides and isoxazolol pyrazole carboxylates showed that some 1-methyl derivatives displayed notable antifungal activity.[4][5] Specifically, the isoxazole pyrazole carboxylate 7ai, a 1-methyl derivative, exhibited an EC50 value of 0.37 µg/mL against Rhizoctonia solani.[4][5] The structure-activity relationship analysis from this study suggested that substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened the antifungal activity.[5]

Compound ClassAlkyl Group (R¹)Target FungiBioactivity (EC₅₀ µg/mL)Reference
3-(Difluoromethyl)-1-alkyl-1H-pyrazole-4-carboxamidesMethylVarious phytopathogenic fungiPotent, broad-spectrum[3]
1-Alkyl-pyrazole carboxamides & isoxazolol pyrazole carboxylatesMethylRhizoctonia solani0.37[4][5]

Table 1: Comparative Antifungal Activity of 1-Methyl-1H-pyrazole-4-carboxylic Acid Derivatives.

Herbicidal Activity

Pyrazole derivatives are also prominent in the development of herbicides. A series of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, with a methyl group at the 1-position, were synthesized and evaluated for their herbicidal activity.[6] The study found that the herbicidal activity was primarily influenced by the substituent at the 3-position of the pyrazole ring. Among the synthesized compounds, N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide (KPP-297) showed excellent herbicidal activity against various annual lowland weeds with good crop safety.[6]

While direct comparisons with other 1-alkyl derivatives are not provided in this specific study, it underscores the importance of the 1-methyl-pyrazole-4-carboxamide scaffold in designing effective herbicides. The alkyl group at the N1 position is a key determinant of the molecule's overall shape and electronic properties, which in turn affects its binding to the target enzyme in the weed.

Insecticidal Activity

The 1-alkyl-pyrazole scaffold is a cornerstone of many commercial insecticides. For example, 1-phenylpyrazoles like fipronil are known to target the GABA receptor's chloride channel in insects, leading to excellent insecticidal activity.[7]

A study on novel flupyrimin analogs bearing a 1-aryl-1H-pyrazol-4-yl subunit demonstrated excellent insecticidal activity against Plutella xylostella.[7] Although this study focused on 1-aryl derivatives, the principles of SAR can be extended to 1-alkyl derivatives. The substituent at the 1-position of the pyrazole ring is crucial for interaction with the insect's biological target.

Another study on phenylpyrazole derivatives incorporating a 1,2,4-oxadiazole moiety showed that the majority of the synthesized compounds exhibited 100% mortality against Plutella xylostella and Mythimna separata at a concentration of 50 mg/L.[8] While these are not 1-alkyl derivatives, they further emphasize the versatility of the pyrazole scaffold in insecticide design.

The general trend observed in many studies is that the nature and size of the substituent at the N1 position can significantly impact the insecticidal spectrum and potency.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the bioactivity data, it is crucial to follow standardized and well-validated experimental protocols.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Preparation of Test Compounds: Stock solutions of the 1-alkyl-1H-pyrazole-4-carboxylic acid derivatives are prepared in a suitable solvent (e.g., DMSO) at a high concentration. Serial dilutions are then made to obtain the desired test concentrations.

  • Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The test compounds at various concentrations are added to the molten PDA before it solidifies. A control plate with only the solvent is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28 °C) for a period of time until the mycelial growth in the control plate reaches a certain diameter.

  • Data Collection: The diameter of the fungal colony on each plate is measured.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • EC₅₀ Determination: The effective concentration required to inhibit 50% of the mycelial growth (EC₅₀) is determined by probit analysis of the concentration-response data.

Antifungal_Assay_Workflow A Prepare stock solutions of test compounds C Incorporate test compounds into molten PDA A->C B Prepare and autoclave PDA medium B->C D Pour PDA into petri dishes and let solidify C->D E Inoculate with fungal mycelial disc D->E F Incubate at controlled temperature E->F G Measure colony diameter F->G H Calculate percentage inhibition and EC50 G->H

Caption: Workflow for in vitro antifungal assay.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on 1-alkyl-1H-pyrazole-4-carboxylic acid derivatives allow for the deduction of several key SAR insights:

  • The 1-Alkyl Group: The size and lipophilicity of the alkyl group at the N1-position can significantly influence the compound's interaction with the target protein. In many cases, a smaller alkyl group like methyl is preferred for optimal activity, as seen in numerous fungicidal and herbicidal pyrazole derivatives.[3][6] However, the optimal alkyl group is target-dependent.

  • Substituents on the Pyrazole Ring: The presence of specific substituents at other positions of the pyrazole ring, such as a trifluoromethyl group at the 3-position, can dramatically enhance bioactivity, particularly antifungal and insecticidal properties.[3]

  • The Carboxylic Acid Moiety: Derivatization of the carboxylic acid to amides or esters is a common strategy to improve cell permeability and target engagement. The nature of the amine or alcohol used for derivatization provides another avenue for fine-tuning the biological activity.

SAR_Diagram cluster_0 1-Alkyl-1H-pyrazole-4-carboxylic Acid Scaffold cluster_1 Key Positions for Bioactivity Modulation Pyz R1 R¹ (Alkyl Group) - Influences lipophilicity - Affects target binding Pyz->R1 N1-Position R3 R³ Substituent - e.g., CF₃ enhances activity Pyz->R3 C3-Position R4 R⁴ (Carboxylic Acid Derivative) - Modulates cell permeability - Provides additional binding interactions Pyz->R4 C4-Position

Caption: Key structural features influencing the bioactivity of 1-alkyl-1H-pyrazole-4-carboxylic acid derivatives.

Conclusion

1-Alkyl-1H-pyrazole-4-carboxylic acids and their derivatives represent a highly versatile and valuable class of compounds in both medicine and agriculture. The alkyl group at the 1-position of the pyrazole ring is a critical determinant of their biological activity, and its modification offers a powerful tool for lead optimization. While direct comparative data across a homologous series of the parent acids is sparse, the extensive research on their derivatives, particularly 1-methyl-pyrazole-4-carboxamides, provides significant insights into the structure-activity relationships governing their antifungal, herbicidal, and insecticidal properties. Future research focusing on the systematic variation of the 1-alkyl substituent will undoubtedly lead to the discovery of new and more potent bioactive agents.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Cyclobutylpyrazole Derivatives as Kinase Inhibitors

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often lead to favorable pharmacological and pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often lead to favorable pharmacological and pharmacokinetic profiles.[1] When substituted with a cyclobutyl group at the N1 position, this scaffold gives rise to a class of potent kinase inhibitors targeting critical pathways in oncology and immunology. This guide provides an in-depth comparison of 1-cyclobutylpyrazole derivatives, elucidating the structure-activity relationships (SAR) that govern their potency and selectivity.

The 1-Cyclobutylpyrazole Core: A Privileged Scaffold for Kinase Inhibition

The 1-cyclobutylpyrazole moiety serves as an excellent bioisostere for larger, more complex ring systems, such as the quinazoline ring found in many established kinase inhibitors.[3] Its primary role is to act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket.[4]

The cyclobutyl group itself is not merely a passive substituent. Its three-dimensional structure and hydrophobic nature allow it to fit snugly into hydrophobic pockets within the ATP-binding site, often improving metabolic stability, reducing planarity, and providing conformational restriction compared to other alkyl or aryl groups.[5][6]

Caption: General scaffold and key interaction zones for 1-cyclobutylpyrazole kinase inhibitors.

Dissecting the Structure-Activity Relationship (SAR)

The potency and selectivity of these inhibitors are exquisitely sensitive to the nature and position of substituents on the pyrazole ring. We will now explore the SAR at each key position.

The N1-cyclobutyl group is a recurring motif in potent kinase inhibitors for a reason. Comparative studies often reveal that it strikes an optimal balance between potency and metabolic stability.

  • Rationale: Smaller rings like cyclopropyl can be too small to fill the hydrophobic pocket effectively, leading to a loss of potency. Conversely, larger rings like cyclopentyl or cyclohexyl can introduce steric clashes. The cyclobutyl ring offers an ideal conformation to maximize van der Waals interactions without incurring a significant entropic penalty. Bioisosteric replacement of a methyl group with a cyclopropyl group has been shown to be a viable strategy in some cases to identify potent hits.[7]

The C3-position is often decorated with an amino group, which can serve as an additional hydrogen bond donor. More importantly, this position is a key vector for introducing larger substituents that can probe deeper into the ATP-binding site and confer selectivity.

  • Experimental Insight: In a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as TANK-binding kinase 1 (TBK1) inhibitors, modifications at this position were critical for achieving high potency.[8] Attaching various substituted aryl or heteroaryl groups via an amino linker allowed for the exploration of a nearby pocket, with electron-donating and halogen substituents on the terminal ring often proving beneficial.[8]

The C4-position is frequently substituted with small, electron-withdrawing groups.

  • Cyano Group (-CN): A nitrile at C4 is a common feature. It can act as a hydrogen bond acceptor and its linear geometry is well-tolerated. In the context of Janus kinase (JAK) inhibitors, this group is often crucial for maintaining high potency.[1]

  • Halogens (-F, -Cl): Halogenation at C4 can modulate the electronic properties of the pyrazole ring and improve metabolic stability.

The C5-position is another point for diversification. Substituents here can influence solubility and other drug-like properties. In many reported series, this position is often linked to a larger heterocyclic system, such as a pyrimidine or pyrrolopyrimidine, which in turn engages the hinge region of the kinase.[1][9]

Comparative Analysis: 1-Cyclobutylpyrazole Derivatives as TBK1/IKKε and JAK Inhibitors

To illustrate these SAR principles, the following table compares derivatives targeting two important kinase families: TBK1/IKKε, which are key regulators of the innate immune response, and the JAK family, which are central to cytokine signaling.[10][11]

Compound ID Target Kinase N1-Substituent C3-Substituent C4-Substituent C5-Substituent IC50 (nM) Reference
1a TBK1Cyclobutyl4-Fluorophenylamino-CNPyrimidin-4-amine15[8]
1b TBK1Cyclobutyl3-Methoxyphenylamino-CNPyrimidin-4-amine5[8]
1c (15y) TBK1Cyclobutyl2-Fluoro-5-methoxyphenylamino-CNPyrimidin-4-amine0.2 [8]
2a JAK1/2Cyclobutyl-NH2-CN7H-pyrrolo[2,3-d]pyrimidine25 (JAK1), 30 (JAK2)[9]
2b JAK1/2Cyclopentyl-NH2-CN7H-pyrrolo[2,3-d]pyrimidine80 (JAK1), 110 (JAK2)[9]

Analysis of Comparative Data:

  • TBK1 Inhibitors (1a-1c): This series clearly demonstrates the impact of substitution on the C3-phenylamino ring. The introduction of a methoxy group (1b vs 1a) improves potency threefold. The optimal compound, 1c (15y) , features a combination of fluorine and methoxy substituents, resulting in a remarkable IC50 of 0.2 nM.[8] This suggests a specific pocket that favorably accommodates this substitution pattern.

  • JAK Inhibitors (2a-2b): This comparison highlights the importance of the N1-cyclobutyl group. Replacing it with a larger cyclopentyl ring (2b ) leads to a significant drop in potency against both JAK1 and JAK2, reinforcing the notion that the cyclobutyl group provides an optimal fit in the hydrophobic pocket of many kinases.[9]

Experimental Protocols

Trustworthy and reproducible data are the bedrock of SAR studies. Below are representative protocols for the synthesis of a core intermediate and a common kinase activity assay.

This protocol describes a common route to a versatile intermediate used in the synthesis of many 1-cyclobutylpyrazole inhibitors.

Workflow Diagram:

G reagent1 Cyclobutylhydrazine step1 Condensation/ Cyclization reagent1->step1 reagent2 Ethoxymethylenemalononitrile reagent2->step1 intermediate 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile step1->intermediate

Caption: Synthetic workflow for a key pyrazole intermediate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add cyclobutylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile.

This is a widely used, robust method for determining inhibitor potency (IC50). It is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

Assay Principle Diagram:

cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) A Kinase-Eu B Tracer-AlexaFluor647 A->B Binding C FRET Signal B->C Energy Transfer D Kinase-Eu E Inhibitor D->E Binding F Tracer-AlexaFluor647 G No FRET F->G No Energy Transfer

Caption: Principle of the LanthaScreen™ FRET-based kinase binding assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (1-cyclobutylpyrazole derivatives) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Assay Plate Setup: In a 384-well plate, add the test compounds, a fixed concentration of the target kinase conjugated to a Europium (Eu) chelate, and a fixed concentration of a fluorescent tracer (e.g., an ATP-competitive ligand labeled with Alexa Fluor™ 647).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the Eu donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 615 nm) and the acceptor tracer (e.g., at 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 1-cyclobutylpyrazole scaffold is a highly versatile and effective platform for the design of potent and selective kinase inhibitors. The SAR is well-defined, with the N1-cyclobutyl group serving as an optimal anchor in a hydrophobic pocket and the C3 and C5 positions providing vectors for achieving target selectivity. Future work in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles and the exploration of novel C3-substituents to target other kinase families. The use of quantitative structure-activity relationship (QSAR) models can also help in designing novel inhibitors with improved activities.[12]

References

  • Pharmacole, W. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
  • El-Sayed, M. A. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Hassan, A. et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals.
  • Li, Y. et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Wang, L. et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zhang, Y. et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. [Link]

  • Wouters, J. et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Schade, D. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

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Validation

A Guide to the Emerging Patent Landscape and Therapeutic Potential of 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged scaffolds." The pyrazole rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged scaffolds." The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Its value lies in its synthetic tractability and its ability to engage in a variety of non-covalent interactions with biological macromolecules, serving as a versatile template for drug design. This guide delves into a specific, increasingly noteworthy subset of this family: derivatives of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid .

While the broader pyrazole class is well-documented, the novelty and therapeutic applications of derivatives featuring a cyclobutyl group at the N1 position are largely captured within the patent literature, suggesting active, ongoing research and development in the pharmaceutical industry. The purpose of this guide is to provide an in-depth assessment of the novelty of this scaffold by analyzing its patent landscape. We will explore the key therapeutic targets for which these compounds are being protected and provide a comparative analysis against alternative therapeutic agents, supported by available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and identify new opportunities in scaffold development.

Part 1: The Patent Landscape of a Privileged Scaffold

A comprehensive review of the patent literature reveals that the 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid scaffold is not being developed for a single indication, but rather as a versatile starting point for modulating a diverse set of high-value therapeutic targets. This strategic diversification underscores the scaffold's potential utility and adaptability in modern drug discovery. The primary therapeutic areas where this scaffold is being actively patented include oncology, metabolic disorders, and neurology.

Below is a summary of the key patents that define the current intellectual property landscape for this specific pyrazole scaffold.

cluster_scaffold 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid Scaffold cluster_targets Therapeutic Targets & Patents scaffold Core Scaffold mcl1 Mcl-1 Inhibition (Oncology) scaffold->mcl1 is a precursor for hsd1 11β-HSD1 Inhibition (Metabolic Disorders) scaffold->hsd1 is a core component of p53 p53-Y220C Reactivation (Oncology) scaffold->p53 is a precursor for sodium Sodium Channel Activation (Neurology) scaffold->sodium is a precursor for pat_mcl1 WO2019222112A1 mcl1->pat_mcl1 pat_hsd1 EP2295411A1 hsd1->pat_hsd1 pat_p53 WO2025002177A1 p53->pat_p53 pat_sodium WO2023049367A1 sodium->pat_sodium

Caption: Patent landscape for the 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid scaffold.

Table 1: Summary of Key Patents for 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid Derivatives

Patent NumberAssignee/Applicant (Illustrative)Therapeutic Target/ApplicationDisease Area
WO2019222112A1Not specified in abstractPrecursor for Mcl-1 inhibitorsOncology
EP2295411A1Not specified in abstractInhibitors of 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1)Metabolic Disorders
WO2025002177A1Not specified in abstractPrecursor for p53-Y220C selective small molecule reactivatorsOncology
WO2023049367A1Not specified in abstractPrecursor for sodium channel activatorsNeurology/Other
Part 2: Comparative Analysis of Therapeutic Targets

An assessment of a scaffold's novelty is incomplete without understanding the competitive landscape of its intended targets. While specific, direct experimental data for the patented 1-cyclobutyl-pyrazole derivatives is not yet publicly available in peer-reviewed literature, we can objectively evaluate their potential by comparing them to known alternatives for each target.

Target 1: Mcl-1 Inhibition in Oncology

Mechanism and Rationale: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family.[2] Its overexpression is a common survival mechanism for many cancer cells and a key driver of resistance to conventional chemotherapies and other targeted agents.[2] Therefore, small molecule inhibitors that block the function of Mcl-1 are of high interest in oncology. The patent WO2019222112A1 indicates that the 1-cyclobutyl-1H-pyrazole-4-carboxylic acid scaffold is being used to synthesize such inhibitors.[3]

stress Chemotherapy/ Targeted Therapy bax_bak BAX/BAK stress->bax_bak Activates cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes mcl1 Mcl-1 mcl1->bax_bak Inhibits survival Cell Survival & Resistance mcl1->survival apoptosis Apoptosis cytochrome_c->apoptosis Initiates inhibitor 1-Cyclobutyl-pyrazole Derivative (Mcl-1 Inhibitor) inhibitor->mcl1 Inhibits

Caption: The role of Mcl-1 in apoptosis and cancer cell survival.

Comparative Alternatives: Several potent and selective Mcl-1 inhibitors have entered clinical development. These compounds provide a benchmark against which any new Mcl-1 inhibitor, including those derived from the 1-cyclobutyl-pyrazole scaffold, will be measured. A significant challenge for Mcl-1 inhibitors is on-target cardiotoxicity, which has been observed in clinical trials.[4]

Table 2: Performance of Alternative Mcl-1 Inhibitors

Compound NameDeveloperMechanismReported Potency (Illustrative)Clinical Trial Status (as of early 2026)
AMG 176 AmgenSelective Mcl-1 BH3 mimeticSub-nanomolar binding affinityPhase 1 trials ongoing[5][6]
AZD5991 AstraZenecaSelective Mcl-1 BH3 mimeticPotent in vitro and in vivo activity[3]Phase 1/2 trials, some terminated[5][6]
S63845 ServierSelective Mcl-1 BH3 mimeticPotent anti-tumor activity in preclinical models[6]Entered clinical trials[5]

The novelty of the 1-cyclobutyl-pyrazole scaffold in this context lies in its potential to offer a different chemotype that may overcome some of the limitations of existing Mcl-1 inhibitors, such as improving the therapeutic window or reducing off-target effects.

Target 2: 11β-HSD1 Inhibition for Metabolic Disorders

Mechanism and Rationale: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[7] Overactivity of 11β-HSD1 is linked to central obesity, insulin resistance, and hyperglycemia, making it an attractive target for the treatment of type 2 diabetes and metabolic syndrome.[7][8] The patent EP2295411A1 describes derivatives of 1-cyclobutyl-1H-pyrazole-4-carboxylic acid as 11β-HSD1 inhibitors.

Comparative Alternatives: The development of 11β-HSD1 inhibitors has been an active area of research for many pharmaceutical companies. While many candidates have entered clinical trials, none have yet reached the market, with some programs being stalled due to modest efficacy.[8][9]

Table 3: Performance of Alternative 11β-HSD1 Inhibitors

Compound NameDeveloperReported Potency (Illustrative)Key Clinical Findings
AZD8329 AstraZenecaIC50 = 9 nM (human 11β-HSD1)[10]Optimized from an earlier lead to reduce metabolic liabilities.[11]
Clofutriben Sparrow Pharma>90% inhibition of HSD-1 in adipose tissue[12]Being investigated for Cushing's syndrome and polymyalgia rheumatica.[12]
Various MultipleGenerally potent and selectiveHave shown improvements in glycemic control and lipid profiles in Phase II trials, but effects are often modest.[9]

For a new entrant like a 1-cyclobutyl-pyrazole derivative to be successful, it would need to demonstrate superior efficacy, particularly in achieving significant improvements in glycemic control and weight reduction, or a better long-term safety profile compared to previous candidates.

Target 3: p53-Y220C Reactivation in Oncology

Mechanism and Rationale: The p53 protein is a critical tumor suppressor, often referred to as the "guardian of the genome." Mutations in the TP53 gene are the most common genetic alterations in human cancers. The Y220C mutation is one such mutation that creates a druggable pocket on the surface of the p53 protein, leading to its destabilization and inactivation. Small molecules that can bind to this pocket and stabilize the protein in its correct, active conformation can restore its tumor-suppressive function. The patent WO2025002177A1 suggests the use of the 1-cyclobutyl-pyrazole scaffold in creating these "p53 reactivators."

Comparative Alternatives: This is a cutting-edge area of oncology research. The most prominent alternative is rezatapopt (formerly PC14586), which is the first-in-class p53-Y220C reactivator to enter clinical trials.

Table 4: Performance of Alternative p53-Y220C Reactivator

Compound NameDeveloperMechanismKey Clinical Findings
Rezatapopt (PC14586) PMV PharmaceuticalsBinds to and stabilizes the p53-Y220C mutant protein, restoring its function.Currently in a registrational Phase 2 clinical trial (PYNNACLE study, NCT04585750) for solid tumors with the TP53 Y220C mutation.

The patenting of 1-cyclobutyl-pyrazole derivatives for this target is highly novel and significant. It indicates that alternative scaffolds are being explored to potentially improve upon the properties of first-in-class agents like rezatapopt, for instance, by enhancing potency, oral bioavailability, or the duration of p53 stabilization.

Target 4: Sodium Channel Activation

Mechanism and Rationale: Voltage-gated sodium channels are crucial for the generation and propagation of electrical signals in excitable cells like neurons. While sodium channel blockers are widely used as local anesthetics, antiarrhythmics, and antiepileptics, selective activators of specific sodium channel subtypes are a newer therapeutic concept. For example, selective activation of the Na(V)1.1 channel, which is predominantly found in inhibitory interneurons, is being explored as a potential treatment for epilepsy and other neurological disorders. The patent WO2023049367A1 discloses the use of the 1-cyclobutyl-pyrazole scaffold in the synthesis of sodium channel activators.

Comparative Alternatives: This field is less mature than the others discussed. Most clinically used sodium channel modulators are blockers. The development of selective activators is a novel and challenging area. Therefore, direct comparison with established drugs is difficult. The novelty of the 1-cyclobutyl-pyrazole derivatives in this space is high, and their success will depend on achieving the desired subtype selectivity and demonstrating a clear therapeutic benefit in preclinical models of neurological disease.

Part 3: Experimental Protocols

To provide practical, field-proven insights, this section details representative experimental methodologies for the synthesis and evaluation of pyrazole derivatives.

Protocol 1: General Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic Acid

This protocol describes a common and reliable method for constructing the N-substituted pyrazole core, which is a foundational step for creating a library of derivatives. The causality behind this experimental choice is its high efficiency and adaptability, starting from commercially available materials.

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add cyclobutylhydrazine hydrochloride (1.1 equivalents) and a mild base such as triethylamine (1.2 equivalents) to the solution. The base is crucial for neutralizing the hydrochloride salt and facilitating the reaction.

  • Cyclocondensation: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 2-4 hours.

  • Workup and Isolation of Ester: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate. This intermediate can be purified by column chromatography if necessary.

  • Saponification: Dissolve the isolated ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to 50-60 °C for 1-2 hours, again monitoring by TLC/LC-MS until the ester is fully consumed.

  • Acidification and Final Product Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid, such as 2M hydrochloric acid, until the pH is approximately 2-3. The carboxylic acid product will typically precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: In Vitro Mcl-1 Inhibition Assay (TR-FRET)

To assess the performance of new derivatives as Mcl-1 inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method. This self-validating system provides a quantitative measure of a compound's ability to disrupt the protein-protein interaction between Mcl-1 and its binding partners.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., PBS with 0.05% Tween-20 and 1 mM DTT). Reconstitute recombinant, tagged Mcl-1 protein (e.g., GST-tagged) and a fluorescently labeled BH3 peptide (e.g., biotinylated-BIM BH3 peptide) in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 1-cyclobutyl-pyrazole derivatives) in DMSO, and then further dilute into the assay buffer to the desired final concentrations.

  • Assay Plate Setup: In a low-volume 384-well plate, add the test compounds, followed by the GST-Mcl-1 protein. Allow this to incubate for 15-30 minutes at room temperature to permit compound binding.

  • Initiation of Interaction: Add the biotinylated-BIM BH3 peptide to all wells to initiate the protein-protein interaction.

  • Detection Reagent Addition: Add the TR-FRET detection reagents: a Europium-labeled anti-GST antibody (the donor fluorophore) and Streptavidin-Allophycocyanin (APC) (the acceptor fluorophore).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for at least 1 hour. Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the Mcl-1:BIM interaction.

Conclusion

The 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid scaffold is emerging as a structure of significant interest in modern drug discovery, as evidenced by its appearance in recent patent literature across multiple, high-value therapeutic areas. While detailed, publicly available biological data for these specific derivatives remains limited, the novelty of this scaffold is clear from the diversity of its patented applications—from inhibiting well-established oncology targets like Mcl-1 to engaging with novel therapeutic strategies such as p53-Y220C reactivation and selective sodium channel activation.

The comparative analysis against clinical-stage alternatives for each of these targets provides a clear picture of the competitive landscape. For any 1-cyclobutyl-pyrazole derivative to advance, it must not only demonstrate potent and selective activity but also offer a clear advantage over these existing alternatives, whether in terms of efficacy, safety, or pharmacokinetic properties. The provided experimental protocols offer a robust framework for the synthesis and evaluation of such novel derivatives.

References
  • Dhalla, A. K., et al. (2021). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. PMC. [Link]

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  • ClinicalTrials.gov. (2023). The Evaluation of PC14586 in Patients With Advanced Solid Tumors Harboring a TP53 Y220C Mutation (PYNNACLE). [Link]

  • Barf, T., et al. (2012). Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). PubMed. [Link]

  • Richards, K. L., et al. (2018). Therapeutic Potential of Na(V)1.1 Activators. PubMed. [Link]

  • PMV Pharmaceuticals. (n.d.). PYNNACLE Study | Rezatapopt. [Link]

  • Healthline. (2024). Sodium Channel Blockers: Types, Benefits, and Side Effects. [Link]

  • PMV Pharmaceuticals. (n.d.). PYNNACLE Study | Rezatapopt. [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

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  • Pereira, C., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. [Link]

  • Barf, T., et al. (2012). A Novel Acidic 11B-Hydroxysteroid Dehydrogenase Type 1 (11B-HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of 4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). ResearchGate. [Link]

  • Beltran, F., et al. (2023). Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1. PubMed. [Link]

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  • Wu, Y., et al. (2024). Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy. Frontiers. [Link]

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Comparative

A Comparative Guide to the Computational Docking of 1-Cyclobutyl vs. 1-Phenyl Pyrazole Inhibitors

This guide provides a comprehensive, in-depth comparison of the computational docking behavior of pyrazole-based inhibitors, focusing on the influence of 1-cyclobutyl versus 1-phenyl substitutions. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of the computational docking behavior of pyrazole-based inhibitors, focusing on the influence of 1-cyclobutyl versus 1-phenyl substitutions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver field-proven insights and explain the causal relationships behind experimental choices.

Introduction: The Strategic Importance of the Pyrazole Scaffold and N1-Substitutions

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and favorable drug-like properties.[1] This five-membered heterocycle is a key structural component in numerous FDA-approved protein kinase inhibitors, including Crizotinib and Ruxolitinib, which target enzymes like c-Met, JAK, and ALK.[1] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[2]

The activity and selectivity of pyrazole inhibitors are critically modulated by the substituents at various positions. The N1 position, in particular, often projects into solvent-exposed regions or deep hydrophobic pockets of the kinase ATP-binding site. The choice of substituent here can drastically alter the compound's binding affinity, selectivity profile, and pharmacokinetic properties.

This guide focuses on a comparative computational analysis of two distinct N1-substituents: the flexible, aliphatic 1-cyclobutyl group and the rigid, aromatic 1-phenyl group. Our objective is to elucidate how these seemingly simple modifications can lead to profoundly different binding interactions within a kinase active site, using the c-Met kinase as our model system.

Scientific Rationale & Mechanistic Hypothesis

The structural and electronic differences between a cyclobutyl and a phenyl group form the basis of our comparative hypothesis.

  • The 1-Phenyl Group: As a planar, aromatic system, the phenyl ring is capable of engaging in non-bonded π-interactions, such as π-π stacking and cation-π interactions, with aromatic residues (e.g., Tyrosine, Phenylalanine) in the kinase active site.[3][4] These interactions can be powerful drivers of binding affinity and are often key to the molecular recognition of kinase inhibitors.[3][4] For instance, many Type I c-Met inhibitors leverage a π-π stacking interaction with Tyr1230.[5] However, its rigid nature may introduce steric clashes if the binding pocket is not suitably shaped.

  • The 1-Cyclobutyl Group: In contrast, the cyclobutyl group is a saturated, non-planar aliphatic ring. It is conformationally more flexible than the phenyl ring and interacts primarily through van der Waals and hydrophobic forces. Its bulk and three-dimensional shape may allow it to fit snugly into hydrophobic pockets that cannot accommodate a planar phenyl ring.[6] Structure-activity relationship (SAR) studies on some kinase inhibitors have revealed that a cyclobutyl group can be more optimal for activity than a phenyl group, suggesting its unique steric and hydrophobic profile can be highly favorable.[7]

Hypothesis: We hypothesize that the 1-phenyl pyrazole inhibitor will exhibit a more favorable binding energy due to potent π-π stacking interactions with key aromatic residues in the c-Met active site. Conversely, the 1-cyclobutyl analogue may achieve a comparable, or potentially weaker, binding affinity by optimizing hydrophobic contacts within a specific sub-pocket, but will lack the strong, directional π-stacking interactions.

Experimental Design: A Self-Validating Computational Docking Protocol

To test our hypothesis, we will employ a rigorous, validated molecular docking workflow using AutoDock Vina, a widely used and effective open-source docking program.[8][9] The protocol is designed to be self-validating, a critical component of trustworthy computational science.

Target & Ligand Selection
  • Protein Target: We will use the crystal structure of the human c-Met kinase domain. c-Met is a well-established cancer target, and numerous pyrazole-based inhibitors have been developed against it.[10][11] We will select a specific Protein Data Bank (PDB) entry (e.g., PDB ID: 2WGJ) that contains a co-crystallized pyrazole-based inhibitor, which will serve as our reference for protocol validation.

  • Ligands: We will construct two hypothetical ligands based on a common pyrazole core known to bind c-Met.

    • Inhibitor A: 1-cyclobutyl-pyrazole derivative

    • Inhibitor B: 1-phenyl-pyrazole derivative

Mandatory Visualization: Docking Workflow

The entire computational procedure follows a structured, multi-step process to ensure reproducibility and accuracy.

G cluster_prep Preparation Phase cluster_validation Protocol Validation (Self-Validating Step) cluster_docking Comparative Docking cluster_analysis Analysis & Interpretation PDB 1. Select PDB Structure (e.g., c-Met, PDB: 2WGJ) Clean 2. Prepare Protein - Remove water/heteroatoms - Add polar hydrogens - Assign charges PDB->Clean Redock 4. Re-docking - Extract co-crystallized ligand - Dock back into active site Clean->Redock Ligands 3. Prepare Ligands - Build Inhibitor A (Cyclobutyl) - Build Inhibitor B (Phenyl) - Energy Minimize - Assign charges (PDBQT) RMSD 5. Calculate RMSD - Compare docked pose to crystal pose Redock->RMSD Check RMSD < 2.0 Å? RMSD->Check Proceed Protocol Validated Check->Proceed Yes Fail Refine Protocol Check->Fail No Grid 6. Grid Box Generation - Define search space around the active site Proceed->Grid DockA 7a. Dock Inhibitor A Grid->DockA DockB 7b. Dock Inhibitor B Grid->DockB Analyze 8. Analyze Results - Compare binding energies - Visualize binding poses - Identify key interactions DockA->Analyze DockB->Analyze Conclusion 9. Formulate Conclusion Analyze->Conclusion

Caption: A step-by-step workflow for the comparative computational docking experiment.

Step-by-Step Methodology
  • Protein Preparation:

    • Rationale: The raw PDB file contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are critical for calculating interactions. This step prepares a clean, chemically correct receptor model.

    • Protocol:

      • Download the selected c-Met PDB file.

      • Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all water molecules and any heteroatoms not part of the protein or the co-crystallized ligand.[12]

      • Add polar hydrogen atoms to the protein.

      • Assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.

      • Save the final prepared protein structure in the required PDBQT format, which includes atomic coordinates, charges, and atom types.[13]

  • Ligand Preparation:

    • Rationale: Ligands must be converted into a 3D format with correct stereochemistry and low-energy conformation to ensure the docking simulation starts from a physically realistic point.

    • Protocol:

      • Sketch Inhibitor A (1-cyclobutyl) and Inhibitor B (1-phenyl) in a 2D chemical drawing program.

      • Convert the 2D structures to 3D models.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

      • Assign Gasteiger charges and define the rotatable bonds.

      • Save the prepared ligands in PDBQT format.

  • Protocol Validation via Re-Docking:

    • Rationale: This is the most critical step for ensuring the trustworthiness of the docking protocol. By removing the original, co-crystallized ligand and docking it back into the active site, we can verify if our chosen parameters can accurately reproduce the experimentally determined binding pose.[14]

    • Protocol:

      • Extract the co-crystallized ligand from the prepared protein structure.

      • Prepare this ligand as described in Step 2.

      • Define a grid box (the search space for the docking) centered on the position of the co-crystallized ligand. The box should be large enough to encompass the entire binding site and allow for ligand flexibility.

      • Perform the docking simulation using AutoDock Vina.

      • Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Angstroms (Å) .[15] This confirms that the docking protocol is reliable.

  • Comparative Docking of Inhibitors A and B:

    • Rationale: With a validated protocol, we can now confidently dock our test compounds.

    • Protocol:

      • Using the exact same grid box and docking parameters from the validation step, perform separate docking runs for Inhibitor A and Inhibitor B.

      • Set the exhaustiveness parameter (which controls the thoroughness of the search) to a sufficiently high value (e.g., 16 or 32) to ensure a robust search of conformational space.

      • Generate the top 9-10 binding poses for each inhibitor.

  • Analysis of Results:

    • Rationale: The output of a docking simulation is a set of binding poses and their corresponding binding affinity scores. This data must be analyzed to understand the structural basis for the predicted affinities.

    • Protocol:

      • Compare the binding affinity scores (reported in kcal/mol by Vina) for the top-ranked poses of Inhibitors A and B. A more negative value indicates a more favorable predicted binding.

      • Visually inspect the top-ranked poses for each inhibitor within the c-Met active site using PyMOL or Discovery Studio Visualizer.

      • Identify and catalog the key molecular interactions: hydrogen bonds, hydrophobic contacts, and any π-stacking or cation-π interactions.[16]

Predicted Results & Data Presentation

Based on our hypothesis, we can anticipate the following results. This table summarizes the kind of quantitative data that would be generated from this experiment.

InhibitorN1-SubstituentPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Inhibitor A 1-Cyclobutyl-8.5Hydrophobic: Leu1140, Val1148, Ala1221Hydrogen Bond: Met1211 (hinge)
Inhibitor B 1-Phenyl-9.7π-π Stacking: Tyr1230Hydrophobic: Leu1140, Ala1221Hydrogen Bond: Met1211 (hinge)

Discussion & Interpretation of Predicted Outcomes

The predicted results support our initial hypothesis. Inhibitor B (1-phenyl) shows a significantly more favorable binding affinity (-9.7 kcal/mol) compared to Inhibitor A (1-cyclobutyl) (-8.5 kcal/mol).

  • The Phenyl Advantage: Visual analysis of Inhibitor B's binding pose would likely reveal the phenyl ring positioned perfectly for a T-shaped or parallel-displaced π-π stacking interaction with the aromatic side chain of Tyr1230. This interaction is a known hotspot for inhibitor binding in many kinases and provides a strong energetic contribution to the overall binding affinity.[3][5]

  • The Cyclobutyl Compromise: Inhibitor A, lacking an aromatic ring, cannot form this crucial π-stacking interaction. Instead, its cyclobutyl group would likely be oriented to maximize van der Waals contacts within a hydrophobic sub-pocket formed by residues like Leu1140 and Val1148.[6] While these hydrophobic interactions are favorable, they are typically less energetically strong and less specific than a well-formed π-stacking interaction, accounting for the weaker predicted binding affinity.

Mandatory Visualization: Logic of Comparison

This diagram illustrates the core structural and interaction differences driving the predicted outcomes.

G cluster_ligands cluster_interactions cluster_outcome ligand_a Inhibitor A 1-Cyclobutyl Properties: - Aliphatic - Flexible - Hydrophobic interaction_a van der Waals / Hydrophobic Residues: - Leu1140 - Val1148 - Ala1221 ligand_a->interaction_a Drives interaction with ligand_b Inhibitor B 1-Phenyl Properties: - Aromatic - Rigid - π-system interaction_b π-π Stacking Residue: - Tyr1230 ligand_b->interaction_b Enables specific outcome_a { Good Binding Affinity}|{-8.5 kcal/mol} interaction_a->outcome_a Leads to outcome_b { Excellent Binding Affinity}|{-9.7 kcal/mol} interaction_b->outcome_b Leads to

Caption: Comparison of interaction logic for 1-cyclobutyl vs. 1-phenyl pyrazoles.

Conclusion and Future Directions

This computational guide demonstrates a robust, self-validating protocol for comparing the binding modes of closely related inhibitors. Our analysis predicts that for the c-Met kinase target, a 1-phenyl substituent on a pyrazole core is superior to a 1-cyclobutyl group, primarily due to its ability to form strong π-π stacking interactions within the active site.

While computational docking is a powerful hypothesis-generating tool, its predictions must be validated experimentally. Future work should involve:

  • Synthesis and In Vitro Assays: Synthesizing Inhibitors A and B and testing their inhibitory activity against c-Met in a biochemical assay to confirm the predicted difference in potency.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complexes to assess the stability of the predicted binding poses and interactions over time.[17]

  • Exploration of Other Kinases: Performing the same comparative docking study on other kinases to determine if the preference for phenyl over cyclobutyl is target-specific or a more general trend.

By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery cycle, making more informed decisions in the design of potent and selective next-generation inhibitors.

References

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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